molecular formula C14H14N+ B280494 1-[2-(o-Tolyl)ethenyl]pyridinium

1-[2-(o-Tolyl)ethenyl]pyridinium

カタログ番号: B280494
分子量: 196.27 g/mol
InChIキー: VVUHJOJXSWPXHT-FMIVXFBMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-[2-(o-Tolyl)ethenyl]pyridinium is a pyridinium salt derivative of interest in synthetic organic chemistry and materials science research. Pyridinium salts are the conjugate acids of pyridine and are typically prepared by treating pyridine with acids or alkylating agents . As a cationic species, this compound can serve as a key intermediate or electrophile in the construction of more complex nitrogen-containing heterocycles, a common theme in pyridinium chemistry . Research applications may include its use as a precursor in annulation reactions or in multi-component reactions for the diastereoselective synthesis of complex piperidine derivatives . Furthermore, pyridinium-based ionic liquids have been investigated for various separation processes, suggesting potential utility in the development of novel separation materials . The mechanism of action for pyridinium salts in synthesis often involves their reactivity as an activated system towards nucleophiles or their participation in cycloaddition and functionalization reactions . This product is intended for research purposes in a controlled laboratory setting and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C14H14N+

分子量

196.27 g/mol

IUPAC名

1-[(E)-2-(2-methylphenyl)ethenyl]pyridin-1-ium

InChI

InChI=1S/C14H14N/c1-13-7-3-4-8-14(13)9-12-15-10-5-2-6-11-15/h2-12H,1H3/q+1/b12-9+

InChIキー

VVUHJOJXSWPXHT-FMIVXFBMSA-N

SMILES

CC1=CC=CC=C1C=C[N+]2=CC=CC=C2

異性体SMILES

CC1=CC=CC=C1/C=C/[N+]2=CC=CC=C2

正規SMILES

CC1=CC=CC=C1C=C[N+]2=CC=CC=C2

製品の起源

United States

Foundational & Exploratory

1-[2-(o-Tolyl)ethenyl]pyridinium chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and physicochemical properties of 1-[2-(o-Tolyl)ethenyl]pyridinium , a specialized N-styrylpyridinium cation.

Executive Summary

This compound (also known as N-(2-methylstyryl)pyridinium) is a conjugated quaternary ammonium cation belonging to the class of N-styrylpyridinium salts . Unlike the more common 4-styrylpyridinium dyes (where the styryl group is attached to the pyridine carbon), this species features an ethenyl bridge directly connected to the pyridinium nitrogen.

This structural distinction imparts unique photochemical reactivity, most notably its ability to undergo electrocyclic photocyclization to form fused benzo[a]quinolizinium (phenanthridizinium) ring systems. It serves as a critical intermediate in heterocyclic synthesis and a probe for studying steric effects in conjugated systems due to the ortho-methyl substitution.

Property Data
Chemical Formula

Molecular Weight 196.27 g/mol (Cation only)
IUPAC Name 1-[(1E)-2-(2-methylphenyl)ethenyl]pyridin-1-ium
Structural Class N-Alkenylpyridinium / Styrylpyridinium
Key Reactivity Photocyclization, E/Z Isomerization

Chemical Structure & Dynamics

The molecule consists of a positively charged pyridine ring linked via a vinyl (ethenyl) bridge to an o-tolyl (2-methylphenyl) moiety.

Structural Diagram

The following diagram illustrates the connectivity and the steric influence of the o-tolyl group.

G cluster_steric Steric Interaction Pyridine Pyridinium Ring (Electron Deficient) Bridge Ethenyl Linker (-CH=CH-) Pyridine->Bridge N-C Bond (Quaternary N) Tolyl o-Tolyl Group (Steric Bulk) Bridge->Tolyl Conjugation

Caption: Structural connectivity of this compound showing the N-alkenyl linkage.

Steric & Electronic Effects
  • Ortho-Effect: The methyl group at the ortho position of the phenyl ring introduces significant steric hindrance. This prevents the phenyl ring from achieving coplanarity with the ethenyl-pyridinium system, unlike the unsubstituted phenyl analog.

  • Conjugation: Despite the twist, there is partial charge delocalization from the electron-rich tolyl ring to the electron-deficient pyridinium ring.

  • Isomerism: The compound exists primarily as the (E)-isomer (trans) due to thermodynamic stability, but UV irradiation induces photoisomerization to the (Z)-isomer (cis), which is a prerequisite for photocyclization.

Synthesis Methodology

The synthesis of N-styrylpyridinium salts cannot be achieved by direct alkylation of pyridine with styrene halides due to the inertness of vinyl halides. Instead, a stepwise condensation-elimination approach is required.

Protocol: Modified Quaternization-Dehydration

This protocol is adapted from standard methods for N-styrylpyridinium assembly (e.g., Doolittle & Bradsher).

Reagents:

  • Pyridine (Anhydrous)

  • 2-Bromo-1-(2-methylphenyl)ethanol (derived from o-methylstyrene bromohydrin)

  • Acetic Anhydride or conc. HBr

  • Diethyl ether (for precipitation)

Step-by-Step Workflow:

  • Quaternization (Formation of Intermediate):

    • Dissolve 2-bromo-1-(2-methylphenyl)ethanol (1.0 eq) in excess anhydrous pyridine.

    • Heat the mixture at 80–100°C for 2–4 hours.

    • Mechanism: Nucleophilic attack of pyridine nitrogen on the alkyl bromide carbon.

    • Product: 1-[2-hydroxy-2-(o-tolyl)ethyl]pyridinium bromide.

  • Isolation of Intermediate:

    • Cool the reaction mixture.

    • Precipitate the hygroscopic salt using cold diethyl ether.

    • Filter and dry under vacuum.

  • Dehydration (Formation of Styryl Cation):

    • Suspend the intermediate in acetic anhydride or treat with 48% HBr .

    • Reflux for 1–2 hours to effect elimination of water.

    • Mechanism: Acid-catalyzed

      
      -elimination forms the double bond.
      
    • Cool and precipitate the final product (this compound bromide) with ether/acetone.

  • Purification:

    • Recrystallize from ethanol/water to obtain pure crystals.

Synthesis Start Precursors: Pyridine + o-Methylstyrene Bromohydrin Step1 Step 1: Quaternization (80°C, 3h) Start->Step1 Inter Intermediate: 1-[2-hydroxy-2-(o-tolyl)ethyl]pyridinium Step1->Inter Step2 Step 2: Acid-Catalyzed Dehydration (- H2O) Inter->Step2 Final Target: This compound Step2->Final

Caption: Synthetic pathway via hydroxy-ethyl intermediate dehydration.

Physicochemical Properties[1][2]

Spectral Characteristics
  • UV-Vis Absorption: The cation typically exhibits a

    
     in the range of 300–330 nm  (in ethanol). The o-methyl group causes a hypsochromic shift (blue shift) and reduced extinction coefficient (
    
    
    
    ) compared to the unsubstituted analog due to the loss of planarity.
  • Fluorescence: Weak fluorescence is observed in rigid matrices or at low temperatures. In fluid solution, rapid non-radiative decay via rotation around the vinyl bond quenches emission.

Photochemical Reactivity (The Bradsher Reaction)

The defining property of 1-styrylpyridinium salts is their ability to undergo oxidative photocyclization.

  • Reaction: Upon UV irradiation (typically Hg lamp), the molecule undergoes electrocyclic ring closure followed by oxidation (dehydrogenation).

  • Product: Benzo[a]quinolizinium (Phenanthridizinium) derivatives.[1]

  • Regioselectivity: The ortho-methyl group blocks one site of cyclization. Cyclization occurs at the unsubstituted ortho position of the phenyl ring.

ParameterDescription
Solubility Soluble in water, ethanol, DMSO; Insoluble in non-polar solvents (hexane, ether).
Stability Stable in acidic/neutral solution. Hydrolytically unstable in strong base (nucleophilic attack at the vinyl position).
Melting Point Typically >200°C (decomposition), dependent on counterion (Br-, I-, ClO4-).

Applications

  • Organic Synthesis: Precursor for constructing fused nitrogen-heterocycles (benzo[a]quinolizinium systems) which are analogues of polynuclear aromatic hydrocarbons (PAHs) but with cationic charge and water solubility.

  • DNA Intercalation: Planar derivatives (post-cyclization) are known DNA intercalators. The pre-cyclized o-tolyl derivative serves as a "switchable" probe where light activation locks the structure into a planar, intercalating form.

  • Charge Transfer Probes: Used to study intramolecular charge transfer (ICT) twisted states.

References

  • Doolittle, R. E., & Bradsher, C. K. (1966).[1] Photochemical Methods in the Synthesis of Heterocyclic Compounds. I. Phenanthridizinium Perchlorates.[1] The Journal of Organic Chemistry, 31(8), 2616–2619.

  • Alvarez-Builla, J., et al. (1986).[2][3] Synthesis and Structural Study on

    
    -Substituted-1-styrylpyridinium Salts. Tetrahedron, 42(2), 699-708.[3] [3]
    
  • ChemicalBook. (2024). This compound Product Entry (CB62359911).

Sources

1-[2-(o-Tolyl)ethenyl]pyridinium absorption and emission spectra

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Absorption and Emission Spectra of 1-[2-(o-Tolyl)ethenyl]pyridinium

Abstract

This technical guide provides a comprehensive analysis of the absorption and emission properties of this compound, a member of the stilbazolium dye family. Stilbazolium salts are donor-π-acceptor (D-π-A) chromophores known for their significant photophysical and nonlinear optical properties.[1] This document outlines the theoretical principles governing their spectral behavior, detailed experimental protocols for accurate measurement, and an analysis of key factors influencing their photophysical characteristics, such as solvent polarity and molecular aggregation. The introduction of the ortho-tolyl group induces specific steric effects that modulate the electronic and emissive properties of the pyridinium scaffold, leading to unique spectral signatures. This guide serves as a foundational resource for researchers leveraging this and similar compounds in sensor development, bioimaging, and materials science.

Introduction: The Stilbazolium Scaffold

Stilbazolium dyes are a class of organic salts characterized by a pyridinium ring acting as an electron acceptor, linked via an ethenyl bridge to an electron-donating group.[1] This D-π-A structure facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is the primary origin of their strong absorption in the visible spectrum and their utility in various applications.[2][3] The compound of interest, this compound, features a tolyl group as the donor moiety. The placement of the methyl group at the ortho position is of particular interest, as it introduces steric hindrance that can force the phenyl ring out of planarity with the ethenyl bridge. This deviation from planarity can significantly impact the extent of π-conjugation, thereby influencing absorption maxima, molar absorptivity, and fluorescence quantum yields.

Understanding these spectral properties is critical for applications where the molecule's interaction with its environment is monitored, such as fluorescent probes for sensing viscosity, polarity, or specific binding events in biological systems.[4][5]

Core Photophysical Principles

The spectral characteristics of this compound are governed by electronic transitions between molecular orbitals.

  • Absorption (Excitation): The absorption of a photon promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For stilbazolium dyes, the primary absorption band in the visible region corresponds to a π-π* transition with significant ICT character.[1][2] The energy of this transition is sensitive to the molecular structure and its environment.

  • Fluorescence (Emission): Following excitation and rapid vibrational relaxation to the lowest vibrational level of the first excited singlet state (S₁), the molecule can return to the ground state (S₀) by emitting a photon. This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes Shift .

  • Influence of Solvent Polarity (Solvatochromism): As charged fluorophores, stilbazolium salts exhibit pronounced solvatochromism.[2][6] Polar solvents can stabilize the charged ground state, leading to a blue-shift (hypsochromic shift) in the absorption spectrum.[6] Conversely, the excited state is often more polar than the ground state; thus, polar solvents stabilize it to a greater extent, resulting in a red-shift (bathochromic shift) of the emission spectrum.[5][7][8]

  • Influence of Aggregation: In concentrated solutions or the solid state, many dyes suffer from aggregation-caused quenching (ACQ), where intermolecular π-π interactions create non-radiative decay pathways, reducing fluorescence.[9] However, certain pyridinium salts exhibit the opposite effect: Aggregation-Induced Emission (AIE) .[9][10][11] In AIE-active molecules, aggregation restricts intramolecular rotations or vibrations, which are non-radiative decay channels in solution, thereby forcing the excited state to decay radiatively and enhancing fluorescence.[10][11]

Experimental Methodologies

Accurate and reproducible spectroscopic measurements are contingent on rigorous experimental protocols. The following sections detail the necessary steps for sample preparation and spectral acquisition.

Sample Preparation for Spectroscopic Analysis

The quality of spectroscopic data is directly dependent on the purity of the sample and the solvent. This protocol ensures the preparation of suitable solutions for analysis.

Causality: Using a high-purity solvent is crucial as impurities can have their own absorbance and fluorescence, interfering with the analyte's signal. The concentration range is selected to be within the linear response range of the spectrophotometer, adhering to the Beer-Lambert Law for absorbance.[12]

Protocol Steps:

  • Solvent Selection: Choose spectroscopic grade solvents (e.g., acetonitrile, methanol, chloroform, toluene) to investigate a range of polarities.

  • Stock Solution Preparation: Accurately weigh a small amount of this compound salt and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution (e.g., 1 mM). Use a volumetric flask for precision.

  • Working Solutions: Prepare a series of dilutions from the stock solution. For UV-Vis absorption, concentrations in the range of 1-20 µM are typical. For fluorescence, concentrations are often lower (0.1-5 µM) to avoid inner filter effects.[5]

  • Cuvette Preparation: Use quartz cuvettes for both UV-Vis and fluorescence measurements due to their transparency in the UV region.[12] Clean cuvettes thoroughly, rinsing with the solvent to be used before filling with the sample solution.[12]

  • Reference/Blank: A cuvette filled with the pure solvent used for the sample solution must be used as a reference for absorbance measurements and as a blank for fluorescence measurements.[12][13]

Protocol: UV-Vis Absorption Spectroscopy

This workflow outlines the acquisition of an absorption spectrum to determine the wavelength(s) of maximum absorbance (λmax).

Self-Validation: The protocol incorporates a baseline correction step with a pure solvent blank. This ensures that the resulting spectrum represents only the absorbance of the analyte by computationally subtracting the absorbance contributions from the solvent and the cuvette.[13]

UV_Vis_Workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_analysis Data Analysis A Prepare Sample & Blank Solutions B Insert Blank (Solvent Only) A->B C Perform Baseline Correction B->C D Insert Sample Cuvette C->D E Initiate Scan (e.g., 250-600 nm) D->E F Identify λmax (Peak Absorbance) E->F G Calculate Molar Absorptivity (ε) F->G

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Detailed Steps:

  • Instrument Power-On: Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to stabilize for at least 30 minutes.[14]

  • Parameter Setup: In the control software, set the desired wavelength range for the scan (e.g., 250 nm to 600 nm).

  • Baseline Correction: Place the cuvette containing the pure solvent (blank) into the sample holder. Run a baseline or "zero" scan to calibrate the instrument.[13]

  • Sample Measurement: Remove the blank cuvette and replace it with the cuvette containing the sample solution.

  • Acquire Spectrum: Start the scan. The instrument will measure the absorbance at each wavelength in the specified range.

  • Data Processing: Save the spectrum. Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. Use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε) if the concentration (c) and path length (l, typically 1 cm) are known.

Protocol: Fluorescence Spectroscopy

This workflow details the acquisition of emission and excitation spectra.

Causality: An excitation spectrum is recorded to confirm that the observed fluorescence originates from the analyte of interest. The excitation spectrum should ideally match the absorption spectrum of the molecule.[15] The emission spectrum is measured by exciting at a fixed wavelength (typically λmax from the absorption spectrum) to ensure maximum signal intensity.

Fluorescence_Workflow cluster_prep Preparation cluster_emission Emission Spectrum cluster_excitation Excitation Spectrum A Prepare Dilute Sample Solution B Set Excitation λ (e.g., Abs λmax) A->B C Scan Emission Wavelengths B->C D Identify λem (Peak Emission) C->D E Set Emission λ (at λem from step D) D->E F Scan Excitation Wavelengths E->F G Verify Spectrum (Compare to Absorbance) F->G

Caption: Workflow for Fluorescence Emission & Excitation Spectroscopy.

Detailed Steps:

  • Instrument Power-On: Turn on the spectrofluorometer and allow the xenon arc lamp to stabilize.

  • Acquire Emission Spectrum:

    • Place the sample cuvette in the holder.

    • In the software, set the excitation monochromator to the sample's λmax determined from the UV-Vis spectrum.[16]

    • Set the emission monochromator to scan a range starting slightly above the excitation wavelength to avoid Rayleigh scattering (e.g., if λex is 420 nm, start scan at 440 nm) and extending to ~700 nm.[17]

    • Set appropriate excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.[15]

    • Initiate the scan and save the resulting emission spectrum. Identify the peak emission wavelength (λem).

  • Acquire Excitation Spectrum (for verification):

    • Set the emission monochromator to the λem value found in the previous step.[15]

    • Set the excitation monochromator to scan a range that includes the absorption band (e.g., 250-500 nm).

    • Initiate the scan. The resulting spectrum should resemble the UV-Vis absorption spectrum, confirming the identity of the emitting species.[17]

Spectroscopic Data & Analysis

The following tables present representative data for a stilbazolium dye like this compound, illustrating the influence of the solvent environment.

Table 1: Absorption and Emission Data in Acetonitrile
ParameterValueUnit
Absorption Maximum (λmax)~415nm
Molar Absorptivity (ε)~25,000M-1cm-1
Excitation Wavelength (λex)415nm
Emission Maximum (λem)~610nm
Stokes Shift (λem - λmax)~195nm
Fluorescence Quantum Yield (Φf)~0.05-

Note: These values are illustrative and can vary based on the specific counter-ion and exact experimental conditions. The large Stokes shift is characteristic of molecules that undergo a significant change in geometry or electronic structure in the excited state, typical for ICT compounds.[5][18]

Table 2: Solvatochromic Effects on Spectral Maxima
SolventPolarity Index (ET(30))Absorption λmax (nm)Emission λem (nm)
Toluene33.9~425~590
Chloroform39.1~420~605
Acetonitrile45.6~415~610
Methanol55.4~405~630

The data clearly demonstrates negative solvatochromism in absorption (a blue-shift with increasing solvent polarity) and positive solvatochromism in emission (a red-shift with increasing solvent polarity).[19] This opposing behavior is a hallmark of D-π-A dyes where the ground state is stabilized by polar solvents, increasing the S₀-S₁ energy gap, while the more polar excited state is stabilized to an even greater degree, decreasing the emission energy gap.[5][6]

Mechanistic Insights & The Role of the o-Tolyl Group

The photophysical properties of this compound are a direct consequence of its molecular structure.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (Excited State) S0_vib S1_vib S0_v0 S1_v2 S0_v0->S1_v2 S0_v1 S0_v2 S1_v0 S1_v0->S0_v1 S1_v0->S0_v2 S1_v1 S1_v2->S1_v0 Abs Absorption Fluor Fluorescence NR Non-radiative Decay

Caption: Simplified energy diagram for photoexcitation and relaxation.

The ortho-methyl substituent on the phenyl ring is expected to exert a significant steric clash with the adjacent vinyl proton. This steric hindrance forces a torsional angle between the phenyl ring and the plane of the ethenyl bridge.

  • Effect on Absorption: The reduced planarity disrupts the π-conjugation across the molecule. This typically leads to a blue-shift (hypsochromic shift) in the absorption maximum compared to its planar analogue, 1-[2-(phenyl)ethenyl]pyridinium, as more energy is required for the π-π* transition.

  • Effect on Emission & Quantum Yield: The non-planar structure provides access to additional non-radiative decay pathways through torsional motion (twisting) in the excited state. This increased rate of non-radiative decay competes with fluorescence, generally leading to a lower fluorescence quantum yield in non-viscous solvents.

  • Potential for AIE: The same torsional motion that quenches fluorescence in solution can be restricted in an aggregated state or a highly viscous medium. By hindering this non-radiative decay channel, aggregation could potentially lead to a significant enhancement of fluorescence, making the compound a candidate for Aggregation-Induced Emission (AIE).[10][11]

Conclusion and Future Directions

The photophysical profile of this compound is defined by a strong, solvatochromic intramolecular charge transfer transition. The presence of the ortho-tolyl group introduces predictable steric effects that modulate its absorption and emission characteristics, primarily by reducing molecular planarity. This leads to a lower fluorescence quantum yield in solution but opens up possibilities for AIE-based applications.

For professionals in drug development and research, this compound and its derivatives represent versatile scaffolds. Their sensitivity to the local environment can be harnessed to design fluorescent probes that report on changes in viscosity within a cell, monitor protein aggregation, or act as turn-on sensors upon binding to a specific biological target. Future research should focus on quantifying the AIE effect in various solvent/co-solvent mixtures and exploring its application in complex biological media.

References

  • ExperimentFluorescenceSpectroscopy. (2025). ecl-logo Documentation.
  • Hubenova, Y., et al. (n.d.). Photophysical and Electrochemical Properties of Newly Synthesized Stilbazolium Dyes. ChemElectroChem.
  • Hubenova, Y., et al. (n.d.). Absorption spectra of the dyes: a) D8; b) D11; c) D12 in solvents with different polarities. ResearchGate.
  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. University of Texas at San Antonio.
  • (n.d.). Solvent Effects on the Spectroscopic Properties of Styrylquinolinium Dyes Series. Semantic Scholar.
  • (n.d.). Experimental methods in chemical engineering: Fluorescence emission spectroscopy. ResearchGate.
  • Leduskrasts, K., & Suna, E. (2019). Aggregation induced emission by pyridinium–pyridinium interactions. National Institutes of Health (NIH).
  • (2014). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. University of California, Santa Cruz.
  • Leduskrasts, K., & Suna, E. (n.d.). Aggregation induced emission by pyridinium - pyridinium interactions. Semantic Scholar.
  • (n.d.). Solvent influence on absorption and fluorescence spectra of merocyanine dyes: A theoretical and experimental study. ResearchGate.
  • (n.d.). Experimental Procedure. Dartmouth College.
  • Coe, B. J., et al. (n.d.). Quadratic Nonlinear Optical Properties of N-Aryl Stilbazolium Dyes. Northwestern University.
  • (n.d.). Demonstration of pH Effect on Fluorescence Excitation and Emission Spectra of a Fluorophore. Virtual Labs.
  • (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo.
  • (n.d.). Sample Preparation for UV-Vis Spectroscopy. Ossila.
  • (2023). Selective enhancement of organic dye properties through encapsulation in rotaxane orientational isomers. Royal Society of Chemistry.
  • (2023). Selective enhancement of organic dye properties through encapsulation in rotaxane orientational isomers. CNR-IRIS.
  • (n.d.). Developing of Fluorescence Probes Based on Stilbazolium Salts for Monitoring Free Radical Polymerization Processes. II. ResearchGate.
  • (2023). Bright NIR-Emitting Styryl Pyridinium Dyes with Large Stokes' Shift for Sensing Applications. MDPI.
  • (n.d.). The Basics of UV-Vis Spectrophotometry. Agilent.
  • (2025). Lab 4: Molecular Fluorescence. Chemistry LibreTexts.
  • (n.d.). Aggregation-induced emission. Wikipedia.
  • (n.d.). Fluorescence spectra upon excitation of the dyes: a) D8 at 460 nm; b) D11 at 300 nm; c) D12 at 300 nm in selected solvents. ResearchGate.
  • (n.d.). Photophysical characterization of trans-4,4′-disubstituted stilbenes. ResearchGate.
  • (2024). Synthesis of an aggregation-induced emission (AIE) dye with pH-sensitivity based on tetraphenylethylene-pyridine for fluorescent nanoparticles and its applications in bioimaging and in vitro anti-tumor effect. PubMed.
  • (2010). Solvent effects on the spectroscopic properties of styrylquinolinium dyes series. PubMed.
  • (2013). Synthesis, crystal structure, and spectroscopic properties of new stilbazolium salt with enlarged π-conjugated system. PubMed.
  • (2023). From optically pure pyridinium salts to some new dihydro-2H-oxazolo[3,2-a]pyridines. ScienceDirect.
  • (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Semantic Scholar.
  • (n.d.). (a) Absorption and (b) emission spectra of pyridine 1 (solid line), LDS... ResearchGate.
  • (2023). A New Non-linear Stilbazolium Derivative Crystal of 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium + Iodide − (MMPI): Analysis of Its Structural, Surface, Optical and NLO Properties. MDPI.
  • (n.d.). Trans .fwdarw. cis photoisomerization, fluorescence, and relaxation phenomena of trans-4-nitro-4'-(dialkylamino)stilbenes and analogues with a nonrotatable amino group. ACS Publications.
  • (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one. Organic Syntheses.
  • (n.d.). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal.
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  • (n.d.). Technical Support Center: Synthesis of 1-Methyl-2-phenylindolizine. Benchchem.
  • (n.d.). Calculation of vibrationally resolved absorption and fluorescence spectra of the rylenes. Royal Society of Chemistry.
  • (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry.
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Technical Guide: Comparative Analysis of o-Tolyl and p-Tolyl Styrylpyridinium Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Steric-Electronic Trade-off in Functional Fluorophores

Styrylpyridinium dyes are a cornerstone of cationic fluorescent probes, widely utilized for mitochondrial imaging, DNA analysis, and viscosity sensing. The differentiation between o-tolyl (ortho-methyl) and p-tolyl (para-methyl) isomers is not merely a structural triviality; it represents a fundamental switch between planar conjugation and steric torsion .

This guide dissects the physicochemical divergence between these two isomers. While the p-tolyl variant maximizes


-orbital overlap for high-brightness intercalation applications, the o-tolyl variant introduces a steric "clash" that disrupts planarity, creating a "molecular rotor" highly sensitive to environmental viscosity and restricting DNA binding modes.

Part 1: Structural & Electronic Fundamentals

The core chromophore consists of an electron-deficient pyridinium acceptor linked to an electron-rich styryl donor. The "tolyl" designation typically refers to the methyl-substituted phenyl ring derived from the aldehyde precursor during synthesis.

The Steric Mechanism
  • p-Tolyl (Planar): The methyl group at the para position (C4 of the phenyl ring) is distal to the vinylene bridge. The molecule maintains a flat conformation, allowing extended electron delocalization across the donor-acceptor system.

  • o-Tolyl (Twisted): The methyl group at the ortho position (C2 of the phenyl ring) creates significant steric hindrance with the vinylic protons (or the pyridinium ring protons, depending on the specific linkage). This forces the phenyl ring to rotate out of the plane of the double bond, breaking the conjugation pathway.

Visualization of Steric Impact[1]

G cluster_0 p-Tolyl Isomer (Planar) cluster_1 o-Tolyl Isomer (Twisted) P_Struc Structure: 4-(4-methylstyryl)pyridinium P_State Planar Geometry P_Struc->P_State P_Prop Extended Conjugation P_State->P_Prop O_Struc Structure: 4-(2-methylstyryl)pyridinium O_Clash Steric Clash (Me vs Vinyl-H) O_Struc->O_Clash O_State Twisted Geometry O_Clash->O_State O_Prop Broken Conjugation O_State->O_Prop

Figure 1: Structural causality linking methyl positioning to geometric planarity and electronic conjugation.

Part 2: Photophysical Divergence

The structural twist dictates the photophysical output. The o-tolyl isomer typically exhibits a hypsochromic (blue) shift due to the reduced effective conjugation length compared to the p-tolyl isomer.

Spectral & Quantum Yield Data

The following table summarizes the expected trends in a polar aprotic solvent (e.g., DMSO or Acetonitrile).

Featurep-Tolyl Isomero-Tolyl IsomerMechanistic Cause
Absorption

Red-shifted (longer

)
Blue-shifted (shorter

)
Planarity maximizes

-overlap in p-isomer.
Molar Extinction (

)
High (Hyperchromic)Lower (Hypochromic)Twisted

-system reduces transition probability.
Fluorescence Quantum Yield (

)
Higher (in fluid solution)Very Low (in fluid solution)o-isomer rotation promotes non-radiative decay.
Viscosity Sensitivity ModerateHigh (Molecular Rotor) o-isomer emission turns "ON" only when rotation is restricted.
Stokes Shift ModerateLargeRelaxation from twisted excited state (TICT).
The Molecular Rotor Effect (TICT)

The o-tolyl dyes are classic Twisted Intramolecular Charge Transfer (TICT) candidates. In low-viscosity solvents, the twisted excited state relaxes non-radiatively (the molecule spins and dissipates energy as heat). In high-viscosity environments (e.g., glycerol, cellular cytoplasm), this rotation is mechanically impeded, forcing radiative decay (fluorescence).

Application Insight: Use o-tolyl variants for mapping intracellular viscosity or monitoring polymerization rates. Use p-tolyl variants for standard organelle labeling where brightness is priority.

Part 3: Biological Binding Modes (DNA)

The geometry of the dye dictates how it interacts with the DNA double helix.

Intercalation vs. Groove Binding[2]
  • Intercalation (p-Tolyl): The flat, planar structure of the p-tolyl isomer allows it to slip (intercalate) between the stacked base pairs of DNA. This results in a significant fluorescence enhancement and DNA stabilization.

  • Groove Binding (o-Tolyl): The non-planar, twisted structure of the o-tolyl isomer sterically prevents intercalation. Instead, these dyes tend to bind in the minor groove of the DNA or aggregate along the backbone.

DNA_Binding cluster_p p-Tolyl Interaction cluster_o o-Tolyl Interaction P_Dye Planar Dye Intercalation Intercalation (Between Base Pairs) P_Dye->Intercalation Signal_P High Fluorescence (Rigid Environment) Intercalation->Signal_P O_Dye Twisted Dye Groove Minor Groove Binding (Steric Exclusion) O_Dye->Groove Signal_O Moderate/Low Fluorescence (Less Rigid) Groove->Signal_O

Figure 2: Differential DNA binding modes dictated by steric planarity.

Part 4: Synthetic Protocol (Knoevenagel Condensation)

The synthesis of these dyes is robust, utilizing the Knoevenagel condensation between a methylated pyridinium salt and the corresponding tolualdehyde.

Reagents
  • Quaternary Salt: 1,4-Dimethylpyridinium iodide (or 1-methyl-4-picolinium iodide).

  • Aldehyde: o-Tolualdehyde (for o-isomer) or p-Tolualdehyde (for p-isomer).

  • Catalyst: Piperidine (base catalyst).

  • Solvent: Ethanol or Methanol (anhydrous).

Step-by-Step Methodology
  • Stoichiometry: Dissolve 1.0 equivalent of 1,4-dimethylpyridinium iodide and 1.1 equivalents of the appropriate tolualdehyde in Ethanol (10 mL per gram of reactant).

  • Catalysis: Add catalytic Piperidine (3-5 drops).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Observation: The solution will darken (yellow to orange/red) as the conjugated system forms.

  • Precipitation: Cool the reaction mixture to room temperature. If precipitation is slow, add cold Diethyl Ether to induce crystallization.

  • Purification: Filter the precipitate and recrystallize from hot Ethanol/Methanol.

    • Note: The o-tolyl isomer is often more soluble and harder to crystallize due to the non-planar "kink" preventing tight lattice packing.

Part 5: Experimental Validation Workflow

To verify the identity and properties of your synthesized isomers, follow this validation logic.

Workflow cluster_char Structural ID cluster_photo Photophysics Start Synthesized Dye NMR 1H NMR (DMSO-d6) Check vinylic coupling (J=16Hz) Check methyl shift Start->NMR Viscosity Viscosity Test (Glycerol vs Methanol) Start->Viscosity XRD X-Ray Crystallography Verify Planarity vs Twist NMR->XRD Optional Rotor_Result Confirm: Molecular Rotor Viscosity->Rotor_Result High slope = o-isomer Planar_Result Confirm: Standard Probe Viscosity->Planar_Result Low slope = p-isomer DNA_Bind DNA Titration (Ct-DNA addition) Intercal Confirm: Intercalator DNA_Bind->Intercal Red shift + High Int. = p-isomer Groove Confirm: Groove Binder DNA_Bind->Groove Blue shift + Low Int. = o-isomer

Figure 3: Analytical workflow for distinguishing isomers based on physical properties.

References

  • Synthesis & General Properties

    • Putralis, R., et al. (2024). "General methods for the synthesis of styrylpyridinium salts (microreview)." Chemistry of Heterocyclic Compounds.

  • DNA Binding Modes

    • Berdnikova, D. V., et al. (2018). "Governing the DNA-binding mode of styryl dyes by the length of their alkyl substituents - from intercalation to major groove binding." Organic & Biomolecular Chemistry.

  • Molecular Rotors & Viscosity

    • Haidekker, M. A., & Theodorakis, E. A. (2010). "Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow." Organic & Biomolecular Chemistry.

  • Ortho vs Para Steric Effects (Analogous Systems)

    • Wang, X., et al. (2014).[] "Tunable morphology of the self-assembled organic microcrystals... 1,4-bis(4-methylstyryl)benzene (p-MSB) and 1,4-bis(2-methylstyryl)benzene (o-MSB)."[][2][3] Journal of the American Chemical Society.[]

  • TICT Mechanisms

    • Biczók, L., et al. (2020). "Binding Modes of a Phenylpyridinium Styryl Fluorescent Dye with Cucurbiturils." Molecules.

Sources

The Phenomenon of Twisted Intramolecular Charge Transfer (TICT) in Pyridinium Dyes: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond a Fluorophore, A Molecular Tool

In the landscape of molecular probes and functional dyes, pyridinium-based structures occupy a significant position. Their utility, however, transcends simple fluorescence. A specific subset of these molecules, engineered with a distinct donor-π-acceptor (D-π-A) architecture, exhibits a fascinating photophysical process known as Twisted Intramolecular Charge Transfer (TICT). This phenomenon is not a mere curiosity; it is the engine that drives a class of highly sensitive molecular sensors and imaging agents. When a pyridinium dye undergoes TICT, its fluorescence properties become exquisitely sensitive to its local environment, particularly to changes in polarity and viscosity.[1][2][3] This guide provides a deep technical dive into the core principles of TICT in pyridinium dyes, the methodologies to rigorously characterize it, and the design logic for harnessing this effect in advanced applications.

The Theoretical Framework of the TICT State

At its core, the TICT model describes a two-step excited-state relaxation process in molecules composed of an electron donor (D) and an electron acceptor (A) moiety linked by a single bond that allows for torsional rotation.[4]

  • Photoexcitation to the Locally Excited (LE) State: Upon absorption of a photon, the molecule is promoted from its planar ground state (S₀) to a Franck-Condon excited state, which rapidly relaxes to a planar, locally excited (LE) state (S₁). This LE state is fluorescent and its emission is typically characterized by a relatively small Stokes shift.

  • Formation of the TICT State: In a polar solvent environment, a second, more profound relaxation can occur. The D and A moieties undergo rotational twisting around the linking single bond. This torsional motion, facilitated by solvent reorganization, leads to a new, lower-energy excited state where the D and A groups are electronically decoupled and oriented perpendicularly (or near-perpendicularly) to each other.[5] This is the TICT state. In this state, there is a full separation of charge, with the electron localized on the acceptor (the pyridinium ring) and the hole on the donor.

This process has a profound impact on the molecule's fluorescence. The TICT state can deactivate back to the ground state via two primary pathways:

  • Radiative Decay: Emission of a photon from the TICT state. This emission is characterized by a very large Stokes shift and is highly dependent on solvent polarity.[6]

  • Non-radiative Decay: Deactivation without light emission, often the dominant pathway in low-viscosity environments where the twisting motion is unhindered.[7]

The competition between these deactivation pathways is the key to the utility of TICT dyes.

The Signature of TICT: Dual Fluorescence and Environmental Sensitivity

The hallmark of a TICT-capable molecule is often dual fluorescence , where two distinct emission bands are observed, corresponding to the LE and TICT states. However, in many pyridinium systems, the TICT state is predominantly non-emissive or "dark", leading to fluorescence quenching in polar, non-viscous solvents.[4][8]

The critical insight for application development is that the formation of this dark TICT state can be modulated by the environment:

  • Solvent Polarity: Increasing solvent polarity stabilizes the highly polar TICT state, favoring its formation and often leading to a red-shift in the emission and a decrease in fluorescence quantum yield (quenching).[3][6]

  • Solvent Viscosity: In highly viscous environments, the physical rotation required to form the TICT state is hindered.[9] This "locks" the molecule in the emissive LE state, leading to a dramatic increase in fluorescence intensity and quantum yield.[7][10] This makes TICT dyes excellent "molecular rotors" for viscosity sensing.[7][8][10]

The relationship between the molecular structure, its environment, and the resulting photophysical output is visualized below.

TICT_Mechanism cluster_0 Molecular System cluster_1 Environmental Factors cluster_2 Photophysical Process cluster_3 Observable Output Structure D-π-A Pyridinium Dye Excitation Photoexcitation (S₀ → S₁) Structure->Excitation Polarity Solvent Polarity TICT_State TICT State Polarity->TICT_State Stabilizes Viscosity Solvent Viscosity TICT_Formation Torsional Rotation Viscosity->TICT_Formation Hinders LE_State Locally Excited (LE) State Excitation->LE_State LE_State->TICT_Formation LE_Emission Bright Fluorescence (Short Wavelength) LE_State->LE_Emission Radiative Decay TICT_Formation->TICT_State Quenching Fluorescence Quenching (Non-radiative Decay) TICT_State->Quenching Dominant in Low Viscosity

Caption: Relationship between dye structure, environment, and TICT fluorescence.

Methodologies for Characterizing TICT in Pyridinium Dyes

Confirming and quantifying the TICT mechanism requires a multi-faceted approach combining steady-state and time-resolved spectroscopy with computational modeling.

Experimental Characterization: A Self-Validating Workflow

The following experimental workflow provides a robust system for characterizing a novel pyridinium dye suspected of exhibiting TICT.

Experimental_Workflow cluster_workflow Characterization Workflow A Step 1: Solvatochromism Study B Step 2: Viscosity-Dependent Study A->B Observe polarity sensitivity E Step 5: Data Synthesis & Mechanistic Confirmation A->E C Step 3: Quantum Yield Determination B->C Quantify emission changes B->E D Step 4: Time-Resolved Spectroscopy (TCSPC) C->D Investigate excited-state lifetimes C->E D->E

Caption: A validated workflow for characterizing TICT properties.

Protocol 2.1.1: Solvatochromism Study

Objective: To determine the dye's sensitivity to solvent polarity, a primary indicator of a charge-transfer process.

Methodology:

  • Solvent Selection: Prepare a series of spectroscopic-grade solvents with a wide range of polarities. A common choice is the Reichardt's Dye ET(30) scale, including solvents like Toluene (non-polar), Dichloromethane (DCM), Acetonitrile (ACN), and Methanol (polar, protic).[11]

  • Sample Preparation: Prepare a stock solution of the pyridinium dye in a suitable solvent (e.g., ACN) at a concentration of ~1 mM. From this stock, prepare dilute solutions (~1-10 µM) in each of the selected solvents.

    • Causality: The concentration must be low enough to ensure the absorbance at the excitation wavelength is below 0.1 in a 1 cm cuvette.[12][13] This is critical to avoid inner filter effects, where emitted light is reabsorbed by other dye molecules, which would artificially distort the emission spectrum and invalidate quantum yield measurements.[13]

  • Data Acquisition:

    • For each solution, acquire the UV-Vis absorption spectrum to determine the absorption maximum (λabs).

    • Acquire the fluorescence emission spectrum by exciting at λabs. Record the emission maximum (λem).

  • Data Analysis:

    • Calculate the Stokes shift (in nm or cm⁻¹) for each solvent: Δν = (1/λabs - 1/λem) * 10⁷.

    • Plot λem and Stokes shift as a function of the solvent polarity parameter (e.g., ET(30)). A strong correlation suggests a significant change in dipole moment upon excitation, characteristic of a charge-transfer state.

Protocol 2.1.2: Viscosity-Dependent Fluorescence Study

Objective: To directly probe the effect of restricted intramolecular rotation on fluorescence, the definitive test for a molecular rotor mechanism.

Methodology:

  • Solvent System Preparation: Prepare a series of solvent mixtures with varying viscosity but similar polarity. The most common system is Methanol:Glycerol in different volume ratios (e.g., 100:0, 80:20, 50:50, 20:80, 0:100). The viscosity of each mixture must be measured independently using a viscometer.

  • Sample Preparation: Prepare solutions of the dye in each solvent mixture, maintaining a constant, low concentration (~1-10 µM).

  • Data Acquisition: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Plot the fluorescence intensity at λem and the integrated fluorescence intensity against the measured viscosity (η) on a log-log scale.

    • According to the Förster-Hoffmann equation, the fluorescence quantum yield (and thus intensity) of a molecular rotor is often proportional to ηx, where x is a dye-specific constant. A linear relationship on a log-log plot is strong evidence for a TICT-based molecular rotor.[8]

Protocol 2.1.3: Fluorescence Quantum Yield (ΦF) Determination

Objective: To quantify the efficiency of the fluorescence process in different environments.

Methodology (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (ΦST) that absorbs and emits in a similar spectral region to the pyridinium dye. For red-emitting dyes, standards like Rhodamine 101 (ΦF ≈ 0.91 in ethanol) or Cresyl Violet (ΦF ≈ 0.58 in ethanol) are appropriate.[7][14]

    • Causality: Using a standard with spectral overlap minimizes wavelength-dependent errors arising from the instrument's detector and grating efficiencies.[12]

  • Sample Preparation: Prepare a series of five to six dilute solutions of both the standard and the test dye in the same solvent (e.g., ethanol). The concentrations should be adjusted to yield absorbances between 0.01 and 0.1 at the excitation wavelength.[13][15]

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength (λex).

    • Measure the fully corrected fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and slit widths for both standard and sample.

  • Data Analysis:

    • For both the standard and the test sample, integrate the area under the emission spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.

    • Calculate the quantum yield of the test sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) where Grad is the gradient of the plot and η is the refractive index of the solvent.[13]

Protocol 2.1.4: Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the excited-state lifetime(s) of the dye, providing direct evidence of multiple excited-state species (LE and TICT).

Methodology:

  • Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond diode laser), a sensitive single-photon detector (e.g., a PMT or SPAD), and timing electronics.[16][17][18]

  • Sample Preparation: Prepare a dilute solution of the dye in the solvent of interest (e.g., a low-viscosity polar solvent where TICT is expected, and a high-viscosity solvent where it should be inhibited). The concentration should be adjusted to give a count rate that is at most 5% of the laser repetition rate to avoid pulse pile-up artifacts.[2][19]

  • Data Acquisition:

    • Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute Ludox solution).

    • Acquire the fluorescence decay histogram of the sample over a sufficient time to capture the full decay profile (typically collecting at least 10,000 counts in the peak channel for good statistics).

  • Data Analysis:

    • The decay data is fitted to a multi-exponential model after deconvolution with the IRF: I(t) = Σ αᵢ * exp(-t/τᵢ)

    • Interpretation: In a typical TICT system, the fluorescence decay will be bi-exponential in polar, low-viscosity solvents. The shorter lifetime component (τ₁) can often be assigned to the LE state, while the longer component (τ₂) may relate to the TICT state or other species. In viscous media, the decay often becomes mono-exponential or the contribution of the short component (α₁) dominates, corresponding to the emission from the LE state as TICT formation is blocked.[18]

Computational Modeling of the TICT State

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for rationalizing experimental findings and predicting the behavior of novel dye designs.[15][20]

Conceptual Protocol 3.1: TD-DFT Workflow for TICT Analysis
  • Ground State (S₀) Optimization:

    • Objective: Find the lowest energy geometry of the molecule in its ground state.

    • Method: Perform a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) in a simulated solvent environment using a polarizable continuum model (PCM).[4][15] The result should be a planar D-π-A structure.

  • Vertical Excitation (Absorption) Calculation:

    • Objective: Simulate the UV-Vis absorption spectrum.

    • Method: Using the optimized S₀ geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths. This allows for comparison with the experimental absorption spectrum.

  • Excited State (S₁) Optimization:

    • Objective: Find the lowest energy geometry of the molecule in its first excited state.

    • Method: Starting from the S₀ geometry, perform a geometry optimization for the S₁ state. If a TICT state is accessible, this optimization will converge to a geometry where the donor and acceptor moieties are twisted.

  • Potential Energy Surface (PES) Scan:

    • Objective: To map the energy landscape connecting the LE and TICT states.

    • Method: Perform a relaxed PES scan by systematically varying the dihedral angle between the donor and acceptor groups and optimizing all other geometric parameters at each step. This scan reveals the energy barrier to rotation and the relative stability of the LE and TICT states.

  • Orbital Analysis:

    • Objective: To visualize the charge transfer character.

    • Method: Analyze the frontier molecular orbitals (HOMO and LUMO) for the ground, LE, and TICT state geometries. In the TICT state, the HOMO should be localized on the donor and the LUMO on the pyridinium acceptor, confirming the charge-separated nature.[20]

Data Presentation & Case Study

Summarizing Photophysical Data

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Photophysical Properties of a Hypothetical Styryl-Pyridinium Dye (SP-1) in Various Solvents.

SolventET(30) (kcal/mol)λabs (nm)λem (nm)Stokes Shift (cm⁻¹)ΦFτ (ns)
Toluene33.945058047850.552.1
DCM40.746561046700.211.5 (α₁=0.8), 3.2 (α₂=0.2)
ACN45.647063050100.050.8 (α₁=0.9), 3.5 (α₂=0.1)
Methanol55.44606505890<0.010.5
Glycerol52.046259545500.853.0

Data is illustrative. ET(30) values are literature standards.

Case Study: A Styryl-Pyridinium Viscosity Probe

A styryl-pyridinium dye, such as (E)-4-(4-(dimethylamino)styryl)-1-methylpyridin-1-ium, serves as an excellent case study.[16]

  • Structural Design: It possesses a strong dimethylamino donor group and a pyridinium acceptor, linked by a vinyl π-bridge, allowing for free rotation.

  • Experimental Findings:

    • Solvatochromism: The dye exhibits strong positive solvatochromism, with its emission peak shifting from ~600 nm in less polar solvents to >650 nm in highly polar solvents, accompanied by significant fluorescence quenching. This points to a highly polar excited state.

    • Viscosity: In methanol/glycerol mixtures, a dramatic increase in fluorescence intensity (over 90-fold) is observed as viscosity increases from ~0.6 cP (pure methanol) to ~950 cP (pure glycerol).[2] This confirms the restriction of a non-radiative decay pathway.

    • TCSPC: In methanol, the dye shows a bi-exponential decay with a dominant sub-nanosecond component, indicating efficient quenching via the TICT state. In glycerol, the decay becomes nearly mono-exponential with a much longer lifetime (~3 ns), characteristic of the bright LE state.

Conclusion and Authoritative Grounding

The Twisted Intramolecular Charge Transfer phenomenon transforms simple pyridinium dyes into sophisticated molecular sensors. A thorough understanding of the underlying photophysics, coupled with a rigorous, multi-technique characterization workflow, is essential for the rational design and validation of these powerful tools. By systematically probing the response of these dyes to polarity and viscosity and corroborating the findings with time-resolved and computational methods, researchers can confidently deploy them in complex biological systems for applications ranging from mapping cellular microenvironments to developing novel diagnostic agents.

References

  • Kuimova, M. K., et al. (2009). Membrane-Bound Molecular Rotors Measure Viscosity in Live Cells via Fluorescence Lifetime Imaging. The Journal of Physical Chemistry C.
  • Levitt, J. A., et al. (2009). Molecular Rotors Image Intracellular Viscosity. CHIMIA.
  • Plenert, M., et al. (2022).
  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry.
  • Karpenko, I. A., et al. (2016).
  • Hama, T., et al. (2013). Synthesis of Specific Solvatochromic D‐π‐A Dyes with Pyridinium Ring as Electron‐Withdrawing Group for Dye‐Sensitized Solar Cells. Chemistry – An Asian Journal.
  • Kuang, C., et al. (2005). Single cell measurement of micro-viscosity by ratio imaging of fluorescence of styrylpyridinium probe. Journal of Fluorescence.
  • ISS. (n.d.).
  • Rana, D., et al. (2021). Viscosity-Sensitive Fluorescent Probe Based on Diphenylamino-Substituted Triazaborolopyridinium. Journal of Molecular Structure.
  • Rurack, K., & Spieles, M. (2011).
  • Li, Y., et al. (2024). A TICT‐Activated Dual‐Function Fluorescent Probe for Imaging of Intracellular Viscosity and Peroxynitrite. Chemistry – A European Journal.
  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. HORIBA Scientific.
  • Ward, J. L., & McGuffin, V. L. (2025). Twisted Intramolecular Charge Transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews.
  • Al-Yasari, A., et al. (2024). DFT and TD‐DFT Studies of D‐π‐A Organic Dye Molecules with Different Spacers for highly Efficient Reliable Dye Sensitized Solar Cells. ChemistryOpen.
  • Zhang, X., et al. (2024).
  • Laser 2000. (n.d.).
  • HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD.
  • El Idrissi, M., et al. (2025). TD-DFT Screening of Acrylic-Based Organic D-Π-A Dye Molecules for Reliable and Highly Efficient Dye-Sensitized Solar Cells. Physical Chemistry Research.
  • Zhang, Y., et al. (2019). Design, synthesis and mechanistic studies of a TICT based fluorogenic probe for lighting up protein HSA. Dyes and Pigments.
  • Rani, S. A., et al. (1996). Selective Formation of Twisted Intramolecular Charge Transfer and Excimer Emissions on 2,7-bis(4-Diethylaminophenyl)-fluorenone by Choice of Solvent. Journal of Photochemistry and Photobiology A: Chemistry.
  • El Idrissi, M., et al. (2024). DFT and TD-DFT Studies of D-π-A Organic Dye Molecules with Different Spacers for highly Efficient Reliable Dye Sensitized Solar Cells. ChemistryOpen.
  • Ohno, H., et al. (2015). Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT) for live-cell imaging.
  • Liu, X., et al. (2024).
  • PicoQuant. (n.d.).
  • Edinburgh Instruments. (2023). Time Correlated Single Photon Counting - Why use TCSPC for Fluorescence Lifetime Measurements?.

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Technical Guide: Solvatochromic & Rheochromic Behavior of 1-[2-(o-Tolyl)ethenyl]pyridinium

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solvatochromic and photophysical behavior of 1-[2-(o-Tolyl)ethenyl]pyridinium derivatives.

Note on Nomenclature: This guide addresses the cationic chromophore 1-alkyl-4-[2-(o-tolyl)ethenyl]pyridinium (and its 2-isomer analogs), commonly synthesized as iodide or tosylate salts. These are hemicyanine dyes where the ortho-methyl group on the donor phenyl ring introduces critical steric constraints, distinguishing them from planar analogs like DAST.

Executive Summary

The this compound cation represents a class of donor-


-acceptor (D-

-A)
stilbazolium dyes. Unlike their planar counterparts, the presence of an ortho-methyl group on the phenyl ring induces a steric twist, disrupting planarity. This structural feature imparts unique photophysical properties:
  • Hypsochromic Absorbance Shift: Reduced

    
    -conjugation compared to para-isomers.
    
  • Molecular Rotor Behavior: High sensitivity to solvent viscosity (rheochromism) alongside polarity (solvatochromism).

  • TICT State Access: Facile access to Twisted Intramolecular Charge Transfer states, making fluorescence highly environment-dependent.

This guide details the mechanism, characterization protocols, and applications of this chromophore in bio-sensing and drug development.

Part 1: Molecular Architecture & Solvatochromic Mechanism

The Steric "Twist" & Electronic Coupling

The core structure consists of an electron-deficient pyridinium ring (Acceptor) linked via an ethenyl bridge to an electron-rich o-tolyl ring (Donor).

  • Ground State (

    
    ):  The ortho-methyl group sterically interacts with the vinylic protons. This forces the phenyl ring to rotate out of the plane of the ethenyl bridge (dihedral angle 
    
    
    
    ).
  • Excited State (

    
    ):  Upon photoexcitation, the molecule undergoes intramolecular charge transfer (ICT). The relaxation dynamics are governed by the competition between radiative decay (fluorescence) and non-radiative rotation toward a perpendicular TICT state.
    
Solvatochromic Theory

The solvatochromism of stilbazolium salts is generally negative (hypsochromic/blue shift with increasing polarity) for absorption, but can be positive for fluorescence depending on the specific solvent-solute interaction.

  • Ground State Stabilization: The cationic ground state is highly polar. Polar solvents (e.g., DMSO, Methanol) stabilize the ground state more effectively than the less polar Franck-Condon excited state, increasing the energy gap (

    
    ) and causing a blue shift in absorption.
    
  • TICT Mediation: In low-viscosity polar solvents, the excited molecule rotates rapidly to a dark TICT state, quenching fluorescence. In high-viscosity media, this rotation is hindered, restoring emission (Aggregation-Induced Emission or Viscosity Sensing).

Mechanistic Pathway Diagram

The following diagram illustrates the photophysical pathways, highlighting the bifurcation between planar emission and twisted non-radiative decay.

TICT_Mechanism S0 Ground State (S0) (Twisted Geometry) FC Franck-Condon Excited State (LE) S0->FC Absorption (hν) Solvent Dependent Rel_LE Relaxed LE State (Planar) FC->Rel_LE Solvent Relaxation TICT TICT State (Perpendicular) Rel_LE->TICT Bond Rotation (Viscosity Controlled) Emission Fluorescence (hν) Rel_LE->Emission Radiative NonRad Non-Radiative Decay (Heat) TICT->NonRad Quenching Emission->S0 NonRad->S0

Caption: Photophysical cycle of o-tolyl stilbazolium. Viscosity inhibits the LE


 TICT transition, enhancing fluorescence.

Part 2: Experimental Characterization Protocol

Synthesis (Brief Overview)
  • Reaction: Knoevenagel condensation.

  • Reagents: 1,4-Dimethylpyridinium iodide (or 1-methyl-4-picolinium iodide) + o-Tolualdehyde.

  • Catalyst: Piperidine (base).

  • Solvent: Ethanol or Methanol (reflux).

  • Purification: Recrystallization from Ethanol is critical to remove traces of unreacted aldehyde which can interfere with fluorescence.

Solvatochromic Profiling Protocol

To validate the solvatochromic behavior, a standardized solvent set covering the


 scale must be used.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Dissolve 1 mg of the dye in 10 mL of Dichloromethane (DCM) (intermediate polarity, good solubility).

    • Note: Avoid alcohols for the stock to prevent pre-association H-bonding.

  • Solvent Aliquoting:

    • Prepare 10 mL vials of the following solvents (increasing polarity):

      • Toluene (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

        
        )
        
      • Chloroform (

        
        )
        
      • Acetone (

        
        )
        
      • Ethanol (

        
        )
        
      • DMSO (

        
        ) High dipolarity
        
      • Water (

        
        )
        
  • Spiking & Dilution:

    • Add stock solution to each vial to achieve a final concentration of

      
       M.
      
    • Control: Absorbance at

      
       should be between 0.1 and 0.8 to ensure linearity (Beer-Lambert Law).
      
  • Spectral Acquisition:

    • UV-Vis: Scan 300–700 nm. Note

      
      .[1][2][3][4][5]
      
    • Fluorescence: Excitation at

      
      . Record emission spectra.
      
    • Correction: Correct for instrument response function (IRF) if calculating Quantum Yield (

      
      ).
      
Data Interpretation: Kamlet-Taft Analysis

To decouple the effects of H-bonding and dipolarity, fit the spectral shifts (


) to the Kamlet-Taft equation:


  • 
    : Solvent dipolarity/polarizability.[6][7]
    
  • 
    : Hydrogen bond donor (HBD) acidity.[8]
    
  • 
    : Hydrogen bond acceptor (HBA) basicity.[8]
    

Expected Trends for o-Tolyl Derivative:

  • 
     (Dipolarity):  Dominant term. Negative sign for absorption (stabilization of ionic ground state).
    
  • 
     (Acidity):  Significant if the counter-ion (Iodide) interacts with the solvent, altering the ion-pairing tightness.
    

Part 3: Data Presentation & Analysis

Representative Spectral Data

The following table summarizes the expected solvatochromic shifts for 1-methyl-4-[2-(o-tolyl)ethenyl]pyridinium iodide. Note: Values are representative of this structural class.

Solvent

(kcal/mol)

(nm)
Color

(nm)
Stokes Shift (

)
Toluene 33.9485Orange540Small
DCM 40.7478Orange560Moderate
Acetone 42.2470Yellow-OrangeWeak/QuenchedLarge
Ethanol 51.9462YellowWeakLarge
Water 63.1445Pale YellowQuenchedVery Large

Key Observation: As polarity increases (Toluene


 Water), the absorption blue-shifts (Hypsochromic) . Fluorescence intensity generally decreases in low-viscosity polar solvents due to TICT quenching.
Viscosity Sensitivity (Rheochromism)

Unlike simple solvatochromism, the o-tolyl derivative exhibits "Turn-On" fluorescence in viscous media.

  • Experiment: Glycerol/Ethylene Glycol mixtures.

  • Result: As % Glycerol increases, fluorescence quantum yield (

    
    ) increases non-linearly. This confirms the Molecular Rotor  mechanism hindered by the ortho-steric clash.
    

Part 4: Applications in Drug Development & Sensing

Intracellular Viscosity Mapping

The primary utility of this compound in drug development is not just as a dye, but as a functional probe .

  • Target: Lysosomes or Mitochondria (cationic nature drives organelle targeting).

  • Mechanism: Changes in intracellular viscosity often precede cell death (apoptosis). This dye acts as a ratiometric or lifetime-based sensor for these changes.

  • Advantage: The ortho-twist provides a wider dynamic range for viscosity sensing compared to planar analogs.

Workflow: Bio-Imaging Protocol

BioImaging_Workflow cluster_Imaging Confocal Microscopy Step1 Cell Culture (HeLa / MCF-7) Step2 Dye Incubation (5 µM, 30 min, 37°C) Step1->Step2 Step3 Wash Step (PBS x3) Step2->Step3 Step4 Excitation: 488 nm Step3->Step4 Step5 Emission Channel 1: 500-550 nm (Low Viscosity) Step4->Step5 Step6 Emission Channel 2: 580-620 nm (High Viscosity) Step4->Step6 Step7 Ratiometric Analysis (I_viscous / I_polar) Step5->Step7 Step6->Step7

Caption: Workflow for utilizing o-tolyl stilbazolium as an intracellular viscosity probe.

References

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. Link

  • Letard, J. F., et al. (1993). Cationic Stilbazolium Derivatives for Second Order Nonlinear Optics. Chemical Physics Letters. (Establishes the NLO properties and synthesis of stilbazolium salts).
  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry. Link

  • Kamlet, M. J., & Taft, R. W. (1976). The Solvatochromic Comparison Method. Journal of the American Chemical Society.[8] (Foundational text for the

    
     analysis used in Section 2.3).
    
  • Gong, Y., et al. (2011). Viscosity-Sensitive Fluorescent Probes: Mechanisms and Applications. Chemical Science. (Details the TICT mechanism relevant to the ortho-twist).

Sources

Methodological & Application

Application and Protocol for Cellular Viscosity Imaging Using 1-[2-(o-Tolyl)ethenyl]pyridinium

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of 1-[2-(o-Tolyl)ethenyl]pyridinium, a fluorescent molecular rotor, for the quantitative imaging of microviscosity within living cells. This guide is intended for researchers in cell biology, disease pathology, and drug development who are interested in understanding the role of cellular viscosity in various physiological and pathological processes.

Introduction: The Significance of Cellular Viscosity

Intracellular viscosity is a critical physical parameter that governs the diffusion of molecules and the dynamics of cellular components.[1][2][3] It plays a pivotal role in a multitude of cellular processes, including protein folding, enzymatic reactions, signal transduction, and organelle function.[4][5] Abnormal alterations in cellular viscosity have been implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer.[4][6][7] Therefore, the ability to accurately measure and visualize viscosity at the subcellular level is of paramount importance for both fundamental biological research and the development of novel therapeutic strategies.

Fluorescent molecular rotors are a class of small molecules whose fluorescence properties are highly sensitive to the viscosity of their local environment.[1][8] These probes offer a non-invasive and high-resolution approach to map viscosity in living cells.[1][2] this compound belongs to the styrylpyridinium class of dyes, which are well-established as effective viscosity sensors.[9][10][11]

Principle of Viscosity Sensing with this compound

The viscosity-sensing mechanism of this compound is based on the principle of Twisted Intramolecular Charge Transfer (TICT).[6][12][13]

  • In low-viscosity environments: Upon photoexcitation, the molecule can freely undergo intramolecular rotation around the single bond connecting the pyridinium ring and the ethenyl group. This rotational motion leads to the formation of a non-fluorescent or weakly fluorescent TICT state, effectively quenching the fluorescence.

  • In high-viscosity environments: The increased viscosity of the surrounding medium physically hinders this intramolecular rotation. This restriction of movement prevents the formation of the non-fluorescent TICT state, causing the molecule to relax from its excited state via fluorescence emission. Consequently, a significant increase in fluorescence intensity is observed.

This direct correlation between environmental viscosity and fluorescence output allows for the quantitative mapping of viscosity within cellular compartments.

Caption: Mechanism of 1-[2-(o-Tolyl)ethenyl)pyridinium as a molecular rotor.

Photophysical Properties

While specific data for this compound is not extensively published, the following table summarizes the expected photophysical properties based on the characteristics of similar styrylpyridinium dyes.[9][10][11] Researchers should perform their own spectral characterization for precise measurements.

PropertyValue in Low Viscosity (e.g., Water)Value in High Viscosity (e.g., Glycerol)
Excitation Maximum (λex) ~450 - 480 nm~450 - 480 nm
Emission Maximum (λem) ~580 - 620 nm~580 - 620 nm
Quantum Yield (ΦF) Very Low (<0.01)High (>0.2)
Stokes Shift LargeLarge

Experimental Protocols

A. Preparation of Staining Solution
  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound iodide in high-quality, anhydrous dimethyl sulfoxide (DMSO).

    • Expert Insight: DMSO is the recommended solvent due to its ability to readily dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. Ensure the DMSO is anhydrous to prevent probe degradation.

  • Storage: Store the stock solution at -20°C, protected from light. Under these conditions, the stock solution should be stable for several months.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)) or serum-free cell culture medium to the desired final working concentration.

    • Trustworthiness: The optimal working concentration should be determined empirically for each cell type and experimental condition, but a starting range of 1-10 µM is recommended. A concentration titration experiment is crucial to find the lowest concentration that provides a sufficient signal-to-noise ratio while minimizing potential cytotoxicity.

B. Cell Culture and Staining
  • Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Cell Washing: Before staining, gently wash the cells twice with warm PBS or serum-free medium to remove any residual serum proteins that might interfere with the probe.

  • Staining: Replace the wash buffer with the pre-warmed working solution of this compound.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type.

    • Expert Insight: The positive charge of the pyridinium group can facilitate accumulation in mitochondria due to their negative membrane potential.[14] Co-localization experiments with a known mitochondrial tracker (e.g., MitoTracker Deep Red) are recommended to confirm the subcellular localization of the probe.

  • Washing: After incubation, gently wash the cells two to three times with warm PBS or imaging buffer to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. The cells are now ready for fluorescence imaging.

C. Fluorescence Microscopy and Imaging
  • Microscope Setup: Use a fluorescence microscope (confocal or widefield) equipped with appropriate filter sets.

    • Recommended Filter Set:

      • Excitation: 450-490 nm

      • Dichroic Mirror: ~500 nm

      • Emission: >515 nm (long-pass) or 580-650 nm (band-pass)

  • Image Acquisition:

    • Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

    • Use the lowest possible excitation laser power and exposure time to minimize phototoxicity and photobleaching.

    • Acquire a z-stack of images to analyze viscosity in different focal planes of the cell.

  • Controls:

    • Negative Control: Image unstained cells under the same acquisition settings to determine the level of cellular autofluorescence.

    • Positive Control: To induce an increase in cellular viscosity, cells can be treated with agents like nystatin or dexamethasone.[15] This will validate the probe's response in a cellular context.

Caption: Experimental workflow for cellular viscosity imaging.

D. Data Analysis and Viscosity Calibration

For quantitative analysis, it is essential to establish a calibration curve that relates the fluorescence intensity of the probe to known viscosity values.

  • Preparation of Calibration Solutions: Prepare a series of solutions with varying viscosities using mixtures of a low-viscosity solvent (e.g., methanol or water) and a high-viscosity solvent (e.g., glycerol). The viscosity of these solutions can be measured using a viscometer.

  • Fluorescence Measurement: Add a fixed concentration of this compound to each calibration solution and measure the fluorescence intensity using a fluorometer or by imaging droplets of the solutions with the microscope under the same settings used for cellular imaging.

  • Calibration Curve: Plot the fluorescence intensity as a function of viscosity. The Förster-Hoffmann equation can be used to linearize the relationship: log(I) = C + x * log(η) where I is the fluorescence intensity, η is the viscosity, C is a constant, and x is the sensitivity coefficient.

  • Cellular Viscosity Quantification: Using the calibration curve, the fluorescence intensity values from different regions of the cell can be converted into absolute viscosity values (in centipoise, cP).

Troubleshooting

IssuePossible CauseSolution
Low or no fluorescence signal - Ineffective cell loading- Probe degradation- Incorrect filter sets- Increase probe concentration or incubation time- Prepare fresh stock and working solutions- Verify the excitation and emission spectra of the probe and use appropriate filters
High background fluorescence - Incomplete removal of unbound probe- High cellular autofluorescence- Increase the number and duration of washing steps- Acquire images of unstained cells and subtract the background
Phototoxicity or photobleaching - High excitation laser power- Long exposure times- Reduce laser power and exposure time- Use an anti-fade mounting medium if performing fixed-cell imaging
Inconsistent results - Variation in cell health- Inconsistent probe concentration- Ensure cells are healthy and in the logarithmic growth phase- Prepare fresh working solutions for each experiment

References

  • Live Cell Imaging of Viscosity in 3D Tumour Cell Models. PubMed.
  • A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. MDPI.
  • Design and Screening of Fluorescent Probes Based upon Hemicyanine Dyes for Monitoring Mitochondrial Viscosity in Living Cells.
  • A fluorescent probe for detecting mitochondrial viscosity and its application in distinguishing human breast cancer cells
  • A General Strategy to Control Viscosity Sensitivity of Molecular Rotor-Based Fluorophores.
  • Fluorescent Probe for Investigating the Mitochondrial Viscosity and Hydrogen Peroxide Changes in Cerebral Ischemia/Reperfusion Injury.
  • Viscosity-sensitive mitochondrial fluorescent probes and their bio-applic
  • Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime. RSC Publishing.
  • Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection. RSC Publishing.
  • Mapping viscosity in cells using molecular rotors. Semantic Scholar.
  • Mapping viscosity in living cells. SPIE.
  • Mechanistic Analysis of Viscosity-sensitive Fluorescent Probes for Applications in Diabetes Detection.
  • Molecular Mechanism of Viscosity Sensitivity in BODIPY Rotors and Application to Motion-Based Fluorescent Sensors.
  • Fluorescent probes for viscosity and temper
  • Quantitatively Mapping Cellular Viscosity with Detailed Organelle Information via a Designed PET Fluorescent Probe. PMC.
  • Single cell measurement of micro-viscosity by ratio imaging of fluorescence of styrylpyridinium probe. PubMed.
  • Bright NIR-Emitting Styryl Pyridinium Dyes with Large Stokes' Shift for Sensing Applic
  • Styryl dyes – synthesis and applications during the last 15 years.
  • Styryl dyes for viscosity measurement and detection of pathological processes in mitochondria of living cells using fluorescence lifetime imaging microscopy, a critical study.
  • A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. MDPI.
  • Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues. MDPI.
  • A targetable fluorescent probe for imaging of mitochondrial viscosity in living cells. RSC Publishing.
  • Ultrasonic assisted synthesis of styrylpyridinium dyes: Optical properties and DFT calcul
  • Mitochondria-immobilized fluorescent probes for viscosity and cellular imaging. PubMed.
  • A deep-red emission fluorescent probe for detection of viscosity in living cells and mice. RSC Publishing.
  • Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging. RSC Publishing.
  • Elucidating the Excited State Behavior of Pyridyl Pyridinium Systems via Computational and Transient Absorption Studies of Tetra. CNR-IRIS.
  • Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule.
  • Viscosity Sensors. Cambridge Viscosity.
  • Viscosity. TrueDyne Sensors AG.
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Semantic Scholar.
  • Pnicturesque Luminescence: The Photophysical and Emissive Properties of Dipyridine Pyrrolide Group 15 Diiodide Complexes. KOPS.
  • 1-[2-(2-Thienyl)ethenyl]pyridinium. PubChem.
  • Photophysics of [Pt{4-(o-tolyl)isqbipy}Cl]SbF6, where 4-(o-Tolyl)isqbipy is the New 4-(o-Tolyl)-6-(3´´ -isoquinolyl)-2,2´-bipyridyl Ligand.
  • 1-(2-oxo-2-(2-thienyl)ethyl)pyridinium iodide. Sigma-Aldrich.
  • InSitu Viscosity Sensor. SLB.
  • Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1). EPA. LYdGk3VKbJK4b70ysu_ZUL-gS)

Sources

Deep-Tissue Mitochondrial Dynamics: Two-Photon Microscopy with Pyridinium-Based Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mitochondria are the metabolic hubs of the cell, yet their interrogation in live, deep tissue remains a significant optical challenge. This Application Note details the use of pyridinium-based fluorescent probes in Two-Photon Microscopy (TPM). Unlike conventional confocal dyes, pyridinium-based probes offer a dual advantage: the cationic pyridinium moiety drives Nernstian accumulation in the mitochondrial matrix, while the


-conjugated backbone facilitates large two-photon absorption (TPA) cross-sections (>100 GM). This guide focuses on two primary applications: micro-viscosity mapping  via Twisted Intramolecular Charge Transfer (TICT) and reactive species detection  (e.g., Peroxynitrite) via reaction-based unmasking.

The Chemical Advantage: Why Pyridinium for TPM?

Mitochondrial Targeting Mechanism

The mitochondrial inner membrane maintains a substantial negative potential (


 mV). Lipophilic cations, such as the pyridinium ion, accumulate in the matrix according to the Nernst equation. For every 60 mV of potential, there is a 10-fold increase in probe concentration. Consequently, pyridinium probes can reach concentrations 1000-fold higher in the mitochondria than in the cytosol, enabling high-contrast imaging without wash steps.
Optical Physics: The D- -A Architecture

To achieve efficient two-photon excitation (TPE), a molecule must exhibit a high TPA cross-section (


). Pyridinium probes are typically engineered with a Donor-

-Acceptor (D-

-A)
architecture:
  • Donor (D): Electron-rich groups (e.g., triphenylamine, methoxystyrene).

  • 
    -Bridge:  Conjugated double bonds or aromatic rings.
    
  • Acceptor (A): The electron-deficient pyridinium cation.

This structure promotes strong Intramolecular Charge Transfer (ICT) upon excitation, shifting absorption into the Near-Infrared (NIR) region (700–900 nm), which is ideal for deep tissue penetration and reduced phototoxicity.

Application I: Mitochondrial Viscosity Mapping (Molecular Rotors)

Mitochondrial viscosity controls the diffusion rates of metabolites and enzymes. Pyridinium-based "molecular rotors" (e.g., Mito-V, Mito-3arm) function via the TICT mechanism .

Mechanism of Action[1][2]
  • Excitation: The probe absorbs a photon.

  • Rotation: In low-viscosity environments, the donor and acceptor moieties rotate relative to each other, entering a twisted non-emissive state (TICT) that decays non-radiatively (heat).

  • Restriction: In high-viscosity environments, this rotation is sterically hindered. The molecule is forced to decay radiatively, resulting in a sharp increase in fluorescence intensity and lifetime.

TICT_Mechanism cluster_0 Low Viscosity cluster_1 High Viscosity (Mitochondria) Excitation_Low Excitation (TPE) Rotation Free Rotation (D-π-A Twist) Excitation_Low->Rotation Decay_NonRad Non-Radiative Decay (Heat) Rotation->Decay_NonRad Excitation_High Excitation (TPE) Restriction Rotation Restricted Excitation_High->Restriction Restriction->Rotation Inhibited Fluorescence Strong Fluorescence (Signal) Restriction->Fluorescence

Figure 1: The TICT mechanism. In viscous environments, bond rotation is inhibited, channeling energy into fluorescence rather than heat.

Application II: Reactive Species Detection (Peroxynitrite)

Oxidative stress markers like Peroxynitrite (


) are critical in neurodegeneration. Pyridinium probes for 

(e.g., HDBT-ONOO, BHID-Bpin) utilize a "caging" strategy.
  • The Cage: A boronate ester group suppresses the ICT process (fluorescence quenching).

  • The Trigger:

    
     specifically cleaves the boronate ester.
    
  • The Signal: The cleavage restores the D-

    
    -A conjugation, turning "ON" the fluorescence.
    

Key Advantage: The two-photon excitation allows detection of these transient species deep within brain tissue slices (e.g., 100-300


m depth) where confocal microscopy fails due to scattering.

Standard Operating Procedure: Live-Cell and Tissue Imaging

Critical Safety Note: Pyridinium cations can act as mitochondrial uncouplers (similar to MPP+ or F16) if used at high concentrations, collapsing the membrane potential you intend to study. Always titrate to the lowest effective concentration (< 5


M). 
Reagents & Equipment
  • Probe Stock: 1 mM in anhydrous DMSO (Store at -20°C, dark).

  • Imaging Buffer: Krebs-Ringer buffer or phenol-red free DMEM.

  • Control: CCCP (10

    
    M) for uncoupling validation.
    
  • Microscope: Two-photon microscope (e.g., Leica SP8, Olympus FVMPE-RS) with Ti:Sapphire laser.

Protocol Steps
A. Adherent Cell Staining (2D)
  • Seed Cells: Plate HeLa or HepG2 cells on 35mm glass-bottom dishes (70% confluence).

  • Preparation: Dilute probe stock to 1–2

    
    M  in pre-warmed culture medium.
    
  • Incubation: Incubate for 20–30 minutes at 37°C / 5%

    
    .
    
  • Wash: Gently wash 3x with Imaging Buffer. Note: Some high-affinity probes do not require washing.

  • Imaging:

    • Excitation: Tune laser to 740–800 nm (Probe dependent, see Table 1).

    • Power: Start at < 5% laser power to minimize photobleaching.

B. Deep Tissue Staining (Brain Slices/Organoids)[1]
  • Slice Prep: Prepare acute brain slices (300

    
    m) using a vibratome.
    
  • Staining: Incubate slices in ACSF (Artificial Cerebrospinal Fluid) containing 5–10

    
    M  probe for 45–60 minutes. Bubbling with 95% 
    
    
    
    is essential for slice viability.
  • Mounting: Transfer slice to an imaging chamber with continuous ACSF perfusion.

  • Z-Stack: Acquire images at 1

    
    m steps. Pyridinium probes typically allow imaging up to 150–200 
    
    
    
    m deep.
Probe Selection Guide
Probe TypeTargetExcitation (

)
Emission (

)
Application
Mito-V Viscosity740 nm634 nmMapping viscosity in apoptosis
Mito-3arm General/Structure750-900 nm600-700 nmDeep tissue (Organoids), Super-resolution
HDBT-ONOO Peroxynitrite800 nm540 nmOxidative stress in neurodegeneration
F16 None (Toxic)488/750 nm530 nmWarning: Used as cytotoxic uncoupler

Experimental Workflow & Validation

Workflow cluster_prep Phase 1: Preparation cluster_image Phase 2: Imaging cluster_valid Phase 3: Validation (Trustworthiness) Stock DMSO Stock (1 mM) Dilution Dilute to 1-5 µM (Avoid Toxicity) Stock->Dilution Incubation Incubation (30 min) 37°C, 5% CO2 Dilution->Incubation TPE Two-Photon Excitation (750-900 nm) Incubation->TPE Acquisition Z-Stack Acquisition (Deep Tissue) TPE->Acquisition CCCP Add CCCP (Uncoupler) Acquisition->CCCP Control Exp Signal_Loss Check Signal Loss (Verifies Potential Dependence) CCCP->Signal_Loss

Figure 2: Experimental workflow ensuring data integrity. The CCCP step is mandatory to confirm mitochondrial specificity.

Troubleshooting & Expert Insights

Toxicity vs. Signal

Issue: Mitochondria fragment or swell during imaging. Cause: Probe concentration is too high (>10


M), causing uncoupling of the electron transport chain.
Solution:  Reduce concentration to 500 nM - 1 

M. If signal is weak, increase laser gain rather than probe concentration.
Solvatochromic Artifacts

Issue: Emission wavelength shifts unexpectedly. Insight: Pyridinium probes are often solvatochromic (polarity sensitive). Ensure your emission filter bandwidth collects the shifted peak if the mitochondrial matrix polarity changes during stress.

Photobleaching

Issue: Signal fades rapidly during Z-stacks. Solution: Although TPM reduces out-of-focus bleaching, the focal point intensity is high. Use "fly-back" blanking on the microscope and keep pixel dwell time < 4


s.

References

  • Mito-3arm & Deep Tissue Design: Title: A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. Source: PubMed / Elsevier (2023). Link:[Link]

  • Mito-V (Viscosity): Title: Tracking mitochondrial viscosity in living systems based on a two-photon and near red probe.[2] Source: New Journal of Chemistry (RSC).[3] Link:[Link]

  • Peroxynitrite Detection (HDBT-ONOO): Title: A Two-Photon Fluorescent Probe for the Visual Detection of Peroxynitrite in Living Cells and Zebrafish. Source: Molecules (MDPI). Link:[Link]

  • Toxicity Warning (F16/Uncoupling): Title: Uncoupling Effect of F16 Is Responsible for Its Mitochondrial Toxicity and Anticancer Activity.[4][5] Source: Toxicological Sciences (Oxford Academic). Link:[Link]

  • Alzheimer's & TPM: Title: Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo.[6] Source: PMC (NIH). Link:[Link]

Sources

preparation of 1-[2-(o-Tolyl)ethenyl]pyridinium iodide stock solution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Standardization of 1-[2-(o-Tolyl)ethenyl]pyridinium Iodide Stock Solution

Abstract & Scope

This technical guide details the protocol for preparing high-purity stock solutions of This compound iodide , a cationic styrylpyridinium dye. These compounds are widely utilized as potentiometric probes for mitochondrial membrane potential (


), nonlinear optical materials, and antimicrobial agents.

The reliability of experimental data derived from this probe is strictly dependent on the monomeric state of the dye in solution. Improper preparation leads to aggregation (H- or J-aggregates), photoisomerization (cis-trans shifting), and concentration errors. This guide prioritizes solubility optimization and photostability preservation .

Physicochemical Profile & Safety

PropertyDescriptionCritical Implication
Chemical Class Cationic Styrylpyridinium SaltLipophilic cation (DLC); targets negative potentials (mitochondria).
Counterion Iodide (

)
Heavy atom effect; can quench fluorescence if concentration is too high.
Solubility High: DMSO, EthanolLow: Water/PBSDo not dissolve directly in aqueous buffer. Use DMSO for stock.
Photosensitivity High (Stilbene backbone)Prone to cis-trans photoisomerization under ambient light, altering quantum yield.
Hygroscopicity ModerateStore solid desicated; weigh rapidly to avoid water mass error.

Safety Warning:

  • Toxicological Hazard: Pyridinium salts are potential irritants and mitochondrial toxins. Iodides can cause iodism upon chronic exposure.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle powder in a fume hood.

Reagents and Equipment

Reagents:

  • Solid Dye: this compound iodide (Purity

    
     98%).
    
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (

    
     99.9%, Mass spec grade recommended).
    
    • Alternative: Absolute Ethanol (200 proof), though DMSO is preferred for long-term stability (-20°C).

  • Desiccant: Silica gel or Drierite.

Equipment:

  • Analytical Balance (Precision 0.01 mg).

  • Amber Borosilicate Glass Vials (2 mL or 4 mL) with PTFE-lined caps.

  • Vortex Mixer.

  • Sonicator (Bath type).

  • UV-Vis Spectrophotometer (for QC).

Protocol: Stock Solution Preparation (10 mM)

This protocol targets a 10 mM stock concentration in anhydrous DMSO . This concentration allows for 1000x dilution to working concentrations (typically 1–10


M) while keeping DMSO content 

in live-cell assays.
Phase 1: Preparation & Weighing
  • Equilibrate: Allow the vial of solid dye to warm to room temperature before opening to prevent moisture condensation on the cold solid.

  • Dark Environment: Dim the lab lights or work under yellow light. The trans-isomer is usually the fluorescent species; ambient light drives isomerization to the non-fluorescent cis-form.

  • Gravimetric Calculation:

    • Target Volume:

      
      
      
    • Target Concentration:

      
       (
      
      
      
      )
    • Molecular Weight (MW):

      
       (Verify exact MW on your specific CoA).
      
    • Mass Required:

      
      
      
      
      
Phase 2: Dissolution
  • Transfer: Weigh

    
     of solid into a tared amber glass vial . Record the exact mass (
    
    
    
    ).
  • Solvent Addition: Calculate the exact volume of DMSO required to reach 10 mM based on

    
    :
    
    
    
    
    • Example: If you weighed 3.40 mg:

      
      .
      
  • Solubilization: Add the calculated volume of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If solid particles persist, sonicate in a water bath for 2 minutes (keep temperature

    
    ).
    
Phase 3: Aliquoting & Storage
  • Aliquoting: Do not store the bulk stock. Divide into small aliquots (e.g., 50

    
    L) in amber microcentrifuge tubes or glass vials.
    
    • Reasoning: Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), causing hydrolysis or precipitation.

  • Storage: Store at -20°C . Stable for 6 months.

  • Labeling: Label with Compound Name, Concentration, Solvent, Date, and "Light Sensitive".

Quality Control (Self-Validating System)

Do not assume the concentration is correct based solely on weighing. Verify using Beer-Lambert Law.

QC Protocol:

  • Dilution: Prepare a 1:1000 dilution in Ethanol (not water, to avoid aggregation effects on spectra).

    • 
       Stock + 
      
      
      
      Ethanol =
      
      
      test solution.
  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    (typically 450–500 nm for this class).
  • Calculation:

    
    
    
    • Where

      
       is the molar extinction coefficient (typically 
      
      
      
      for styrylpyridinium dyes; check specific lot data).
    • If

      
       deviates 
      
      
      
      from theoretical, adjust the stock concentration factor.

Workflow Visualization

The following diagram illustrates the critical decision pathways and mechanism of action for the preparation workflow.

StockPrep cluster_chem Chemical Risks Start Solid Dye (Hygroscopic/Photosensitive) Weigh Weigh Solid (Amber Vial) Start->Weigh Warm to RT Calc Calculate DMSO Vol (Gravimetric Correction) Weigh->Calc Dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) Calc->Dissolve QC_Check QC: UV-Vis in Ethanol (Check Absorbance) Dissolve->QC_Check Decision Is Conc. within 10%? QC_Check->Decision Adjust Adjust Volume or Re-calculate Factor Decision->Adjust No Aliquot Aliquot & Store (-20°C, Dark) Decision->Aliquot Yes Adjust->Aliquot Risk1 Light -> Cis/Trans Isomerization (Loss of Fluorescence) Risk2 Water -> Aggregation (Precipitation)

Caption: Workflow for stock preparation emphasizing the QC feedback loop and critical chemical risks (Isomerization and Aggregation).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitation in Stock Moisture ingress or saturation.Sonicate at 30°C. If persistent, filter (0.2

m PTFE) and re-measure concentration via UV-Vis.
Low Fluorescence Signal Photoisomerization (Trans

Cis).
Keep solution in absolute darkness. "Re-set" isomer by refluxing in ethanol (only if synthesis capability exists) or purchase fresh.
Shift in

Aggregation (H-aggregates).Ensure stock is in 100% DMSO. Do not use aqueous buffers for stock storage.
Inconsistent Cell Staining Dye crystallization in media.Dilute stock into intermediate solvent (1:10 in media) before adding to final cell culture volume to prevent "shock" precipitation.

References

  • Berezin, M. Y., & Achilefu, S. (2010). Fluorescence-Activated Localization of Mitochondrial Membrane Potential with Styrylpyridinium Dyes. Chemical Reviews, 110(5), 2641–2684.

  • Liu, Z., et al. (2020). Styrylpyridinium Derivatives as New Potent Antifungal Drugs and Fluorescence Probes. Frontiers in Microbiology, 11, 1868.

  • PubChem. (2023).[1] 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide and Styrylpyridinium Class Properties. National Library of Medicine.

  • Sigma-Aldrich. (2023). Product Information: Styrylpyridinium Iodide Salts Handling and Stability.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 1-[2-(o-Tolyl)ethenyl]pyridinium

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR characterization of 1-[2-(o-tolyl)ethenyl]pyridinium, a substituted stilbene derivative of interest in materials science and medicinal chemistry. We will explore the expected spectral features of both the (E)- and (Z)-isomers, drawing comparisons with the well-characterized spectra of trans- and cis-stilbene. Furthermore, this guide will detail the experimental protocols necessary for unambiguous stereochemical assignment, including the use of Nuclear Overhauser Effect (NOE) spectroscopy.

The positive charge on the nitrogen atom in the pyridinium ring significantly deshields the ring protons, causing them to resonate at lower fields compared to neutral pyridine.[1] This deshielding effect is most pronounced for the α-protons (adjacent to the nitrogen), making their identification in the ¹H NMR spectrum relatively straightforward.

Deciphering the Isomeric Landscape: A Comparative Analysis

The geometry of the ethenyl linkage is a critical determinant of the molecule's overall conformation and properties. ¹H NMR spectroscopy is a powerful tool for differentiating between the (E)- and (Z)-isomers, primarily through the analysis of the vicinal coupling constant (³J) between the vinylic protons.

The Vinylic Proton Signature: A Tale of Two Isomers

In the case of this compound, we can predict the appearance of the vinylic proton signals by comparing them to those of trans- and cis-stilbene.

  • (E) -Isomer (trans-like) : The vinylic protons are in a trans configuration. This arrangement typically results in a large vicinal coupling constant, generally in the range of 15-18 Hz.[2][3]

  • (Z) -Isomer (cis-like) : The vinylic protons are in a cis configuration, leading to a smaller vicinal coupling constant, typically between 10-12 Hz.[2]

This marked difference in the coupling constant provides a definitive method for assigning the stereochemistry of the double bond.

The Influence of the o-Tolyl Group

The presence of the ortho-methyl group on the phenyl ring introduces steric and electronic effects that can influence the chemical shifts of nearby protons. In the (Z)-isomer, the o-tolyl group is expected to be in close spatial proximity to one of the vinylic protons. This can lead to through-space shielding or deshielding effects, causing a change in its chemical shift compared to the analogous proton in the (E)-isomer.

Experimental Protocols for Unambiguous Characterization

To obtain high-quality data for the structural elucidation of this compound, the following experimental protocols are recommended.

Standard ¹H NMR Acquisition
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[1]

  • Spectrometer Setup : Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.

  • Acquisition Parameters :

    • Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure accurate integration, especially for quaternary carbons if a ¹³C spectrum is also being acquired.

Stereochemical Assignment using 1D Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[4] This effect is distance-dependent and is a powerful tool for determining the spatial proximity of protons, making it ideal for confirming the stereochemistry of the ethenyl linkage.[4][5]

  • Identify Target Resonances : From the standard ¹H NMR spectrum, identify the signals corresponding to the vinylic protons and the o-methyl protons.

  • 1D NOE Experiment Setup :

    • Selectively irradiate the resonance of the o-methyl protons.

    • Acquire a 1D NOE difference spectrum.

  • Data Analysis :

    • In the (Z)-isomer, a significant NOE enhancement is expected for the signal of the vinylic proton that is spatially close to the irradiated o-methyl group.

    • In the (E)-isomer, no significant NOE is expected between the o-methyl protons and the vinylic protons due to their greater distance.

Predicted ¹H NMR Data and Comparative Analysis

The following table summarizes the predicted ¹H NMR chemical shifts and coupling constants for the key protons of the (E)- and (Z)-isomers of this compound, with a comparison to trans-stilbene.

Proton (E) -This compound (Predicted) (Z) -1-[2-(o-Tolyl)ethenyl)pyridinium (Predicted) trans -Stilbene (Literature)
Pyridinium α-H ~8.8-9.2 ppm (d)~8.8-9.2 ppm (d)N/A
Pyridinium β,γ-H ~7.8-8.5 ppm (m)~7.8-8.5 ppm (m)N/A
Vinylic H ~7.2-7.6 ppm (d, ³J ≈ 15-18 Hz)~6.8-7.2 ppm (d, ³J ≈ 10-12 Hz)~7.1 ppm (s)[6]
Vinylic H ~7.0-7.4 ppm (d, ³J ≈ 15-18 Hz)~6.7-7.1 ppm (d, ³J ≈ 10-12 Hz)~7.1 ppm (s)[6]
o -Tolyl Aromatic H ~7.1-7.4 ppm (m)~7.1-7.4 ppm (m)N/A
o -Tolyl -CH₃ ~2.3-2.5 ppm (s)~2.3-2.5 ppm (s)N/A

Note: Predicted chemical shifts are approximate and can be influenced by solvent and concentration.

Visualizing Molecular Geometry and Key Interactions

The following diagrams illustrate the structures of the (E)- and (Z)-isomers and the key through-space interaction that would be observed in a NOE experiment for the (Z)-isomer.

Caption: Structure of the (E)-isomer.

Caption: Key NOE interaction in the (Z)-isomer.

Conclusion

The ¹H NMR characterization of this compound provides a clear and definitive means of assigning its stereochemistry. The significant difference in the vicinal coupling constants of the ethenyl protons for the (E)- and (Z)-isomers serves as the primary diagnostic tool. This assignment can be further corroborated by 1D NOE experiments, which provide through-space information about the proximity of the o-methyl group to the vinylic protons. By following the detailed experimental protocols and comparative analysis presented in this guide, researchers can confidently elucidate the structure of this and related stilbene derivatives.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][7][8][9][10][11]

  • Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-stilbene Products of the Wittig Reaction. CORE. [Link][12]

  • How will you distinguish cis and trans stilbene by using nmr spectroscopy.. Filo. [Link][2]

  • Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PMC. [Link][13]

  • Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Science Publishing. [Link][14]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link][3]

  • Configuration of stilbene derivatives by 1H NMR and theoretical calculation of chemical shifts | Request PDF. ResearchGate. [Link][15]

  • Study of the E–Z stilbene isomerisation in perchlorotriphenyl-methane (PTM) derivatives. The Royal Society of Chemistry. [Link][16]

  • Percentage of trans-stilbene traces in cis-stilbene H NMR. Chemistry Stack Exchange. [Link][6]

  • Guide to NOE Experiments. Australian National University. [Link][17]

  • NOE Experiments. University College London. [Link][5]

  • NOE Experiments on the Bruker 400 and 500. [Link][4]-ROESY-guide.pdf) [cite: 38]

Sources

Comparative Guide: 1-[2-(o-Tolyl)ethenyl]pyridinium (OTSP) vs. Rhodamine 123

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-[2-(o-Tolyl)ethenyl]pyridinium (a styrylpyridinium-based lipophilic cation, hereafter referred to as OTSP ) and the classical mitochondrial probe Rhodamine 123 (Rh123) .

The comparison focuses on their application as mitochondrial membrane potential (


) indicators, analyzing their photophysical properties, uptake mechanisms, toxicity profiles, and experimental utility.

Executive Summary

  • Rhodamine 123 (Rh123) is the historical "gold standard" for mitochondrial membrane potential sensing. It is a green-fluorescent, lipophilic cation that accumulates in the mitochondrial matrix according to the Nernst equation. It is highly fluorescent but suffers from phototoxicity , self-quenching at high concentrations, and slow redistribution kinetics.

  • This compound (OTSP) represents a class of styrylpyridinium dyes . These are typically delocalized lipophilic cations (DLCs) that also accumulate in mitochondria driven by

    
    . Unlike Rh123, styryl dyes often exhibit solvatochromic properties  (fluorescence enhancement in hydrophobic environments) and larger Stokes shifts , potentially offering higher signal-to-noise ratios and reduced spectral overlap, though their quantum yield in aqueous solution is typically lower.
    
Quick Selection Matrix
FeatureRhodamine 123 (Rh123) This compound (OTSP)
Primary Application Flow cytometry, steady-state imagingLive-cell imaging, potential "turn-on" sensing
Mechanism Nernstian accumulation (Matrix)

-driven accumulation + Membrane binding
Fluorescence Green (Ex 507 / Em 529 nm)Likely Yellow/Orange (Structure-dependent)
Photostability Low (prone to bleaching)Moderate to High (class-dependent)
Toxicity Inhibits ATPase at high conc.Potential anticancer activity (DLC class)
Response Type Slow redistribution (min to hours)Mixed (Accumulation + Solvatochromism)

Mechanistic Foundations

Mechanism of Action

Both probes function as lipophilic cations , meaning they possess a delocalized positive charge that allows them to pass through the hydrophobic lipid bilayer and accumulate in the negatively charged mitochondrial matrix (matrix potential ~ -150 to -180 mV).

  • Rhodamine 123: accumulation is strictly Nernstian . At low concentrations (<10 µM), fluorescence intensity correlates with uptake. At high concentrations, it undergoes concentration-dependent quenching (ACQ) , which can be used to detect depolarization (fluorescence increase upon release).

  • OTSP (Styrylpyridinium): This probe likely operates via a dual mechanism:

    • Electrophoretic Accumulation: Driven by

      
      .
      
    • Solvatochromism/Molecular Rotor Effect: Styryl dyes often have low fluorescence in water (due to non-radiative decay via rotation) but become highly fluorescent when restricted within the mitochondrial membrane or matrix environment. This "turn-on" mechanism can provide superior contrast compared to Rh123.

Pathway Diagram (Graphviz)

The following diagram illustrates the accumulation kinetics and signaling pathways for both probes.

MitochondrialProbes Extracellular Extracellular Space (Probe Addition) Cytosol Cytosol ([Probe]c) Extracellular->Cytosol Passive Diffusion Rh123 Rhodamine 123 (Green Fluorescence) Cytosol->Rh123 OTSP OTSP (Styryl Dye) (Turn-On Fluorescence) Cytosol->OTSP IMM Inner Mitochondrial Membrane (IMM) Signal_OTSP Signal: Membrane Binding (Viscosity/Polarity Sensitive) IMM->Signal_OTSP Environment Restricted Matrix Mitochondrial Matrix (Negative Potential -180mV) Signal_Rh Signal: Accumulation (Quenching at High Conc) Matrix->Signal_Rh Concentration Dependent Matrix->Signal_OTSP Accumulation Rh123->Matrix Nernstian Uptake (Slow Redistribution) OTSP->IMM Membrane Insertion OTSP->Matrix Electrophoretic Uptake

Caption: Comparative uptake pathways. Rh123 relies on matrix accumulation, while OTSP utilizes both accumulation and membrane interaction for signal generation.

Technical Performance Comparison

Photophysical Properties
PropertyRhodamine 123OTSP (Styrylpyridinium)Significance
Excitation (

)
~507 nm (Blue/Green)Structure Dependent (Likely ~450-500 nm)Rh123 fits standard FITC filters. OTSP may require specific optimization.
Emission (

)
~529 nm (Green)Structure Dependent (Likely >550 nm)OTSP likely has a larger Stokes Shift , reducing self-absorption artifacts.
Quantum Yield (

)
High (~0.9) in waterLow in water; High in lipid/membraneOTSP offers lower background signal ("wash-free" potential).
Photostability Poor (rapid bleaching)Generally ModerateOTSP is preferred for longer time-lapse imaging if photostability is validated.
Sensitivity and Response Time
  • Rhodamine 123:

    • Response: Slow. Re-equilibration after a potential change (e.g., FCCP treatment) can take 15–30 minutes .

    • Sensitivity: High, but limited by binding to non-mitochondrial sites at high concentrations.

  • OTSP:

    • Response: Potentially faster if the mechanism involves electrochromism (Stark effect), though accumulation-based redistribution is also slow. Styryl dyes are often used for fast voltage sensing in excitable cells, but this depends on the specific hydrophobic tail length.

    • Sensitivity: High contrast due to the "turn-on" nature (dark in cytosol, bright in mitochondria).

Toxicity and "Mitocan" Potential
  • Rhodamine 123: Can inhibit mitochondrial ATP synthase (Complex V) and electron transport chain activity at high concentrations (>10 µM). It is generally safe for short-term imaging at <1 µM.

  • OTSP: Many styrylpyridinium dyes (e.g., F16, MKT-077) are known "Mitocans" (mitochondria-targeted anticancer agents). They can induce apoptosis by disrupting the electron transport chain or opening the permeability transition pore (mPTP).

    • Caution: OTSP should be validated for cytotoxicity in the specific cell line before use as a non-invasive probe.

Experimental Protocols

Protocol A: Rhodamine 123 Staining (Standard)

Objective: Measure steady-state


 in adherent cells.
  • Preparation: Dissolve Rh123 in DMSO to make a 1-5 mM stock . Store at -20°C in the dark.

  • Working Solution: Dilute stock in warm culture medium (phenol red-free preferred) to 1–10 µM (Quench mode) or 10–100 nM (Non-quench mode).

    • Note: For potentiometric measurements, low concentration (50 nM) is critical to avoid self-quenching.

  • Incubation: Incubate cells for 20–30 minutes at 37°C / 5% CO

    
    .
    
  • Wash: Wash cells 2x with warm HBSS or PBS to remove extracellular dye.

  • Imaging: Image immediately using FITC filter set (

    
     488 nm, 
    
    
    
    525±20 nm).
  • Validation: Add FCCP (1-5 µM) (uncoupler). Fluorescence should decrease (in non-quench mode) or transiently increase then decrease (in quench mode).

Protocol B: OTSP Staining (Styryl Probe)

Objective: High-contrast mitochondrial imaging with reduced background.

  • Preparation: Dissolve OTSP in DMSO to 10 mM stock .

  • Titration: Perform a dose-response test (10 nM to 1 µM) to determine the "turn-on" threshold without toxicity.

  • Staining: Dilute to 100–500 nM in serum-free medium.

  • Incubation: Incubate for 15–20 minutes at 37°C.

  • Wash: Optional. Due to the low fluorescence in aqueous media, washing may not be strictly necessary (no-wash protocol), preserving rapid dynamics.

  • Imaging: Use appropriate filter settings (likely Blue/Cyan excitation, Yellow/Orange emission).

  • Validation: Treat with Oligomycin (hyperpolarization) or FCCP (depolarization) to confirm voltage dependence.

Workflow Diagram (Graphviz)

Workflow Start Start Experiment CellPrep Cell Preparation (Adherent/Suspension) Start->CellPrep DyeSelect Select Probe CellPrep->DyeSelect Rh123_Path Rhodamine 123 (50 nM) DyeSelect->Rh123_Path Standard OTSP_Path OTSP (100-500 nM) DyeSelect->OTSP_Path High Contrast Incubate Incubate 20-30 min @ 37°C Rh123_Path->Incubate OTSP_Path->Incubate Wash Wash Steps (Critical for Rh123) Incubate->Wash NoWash No Wash / Light Wash (Possible for OTSP) Incubate->NoWash Image Fluorescence Imaging (Confocal/Widefield) Wash->Image NoWash->Image Validation Control: FCCP/Oligomycin Image->Validation

Caption: Experimental workflow comparing the critical wash steps required for Rh123 versus the potential no-wash capability of OTSP.

Conclusion and Recommendations

For routine assessment of mitochondrial membrane potential where historical comparability is required, Rhodamine 123 remains the preferred choice despite its limitations in photostability and background signal.

However, This compound (OTSP) offers a compelling alternative for advanced applications requiring:

  • Higher Signal-to-Noise Ratio: Due to its likely solvatochromic "turn-on" mechanism.

  • Reduced Spectral Crosstalk: If its emission is red-shifted compared to Rh123.

  • Theranostic Research: Investigating the potential of styrylpyridinium dyes as mitochondrial-targeting anticancer agents.

Recommendation: Researchers should perform a side-by-side validation using Protocol B, specifically testing the photostability and toxicity of OTSP in their specific cell model before replacing Rh123 in longitudinal studies.

References

  • Johnson, L. V., Walsh, M. L., & Chen, L. B. (1980). Localization of mitochondria in living cells with rhodamine 123. Proceedings of the National Academy of Sciences, 77(2), 990–994. Link

  • Bereiter-Hahn, J. (1976). Dimethylaminostyrylmethylpyridiniumiodine (DASPMI) as a fluorescent probe for mitochondria in situ. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 423(1), 1–14. Link

  • Scaduto, R. C., & Grotyohann, L. W. (1999). Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives. Biophysical Journal, 76(1), 469–477. Link

  • Modica-Napolitano, J. S., & Aprille, J. R. (2001). Delocalized lipophilic cations: selective targets for cancer chemotherapy. Advanced Drug Delivery Reviews, 49(1-2), 63–70. Link

  • ChemicalBook. this compound Product Information. Link

A Senior Application Scientist's Guide to Validating Mitochondrial Localization of Cationic Pyridinium Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Behind Targeting the Powerhouse

Mitochondria are far more than the simple "powerhouses" of the cell; they are central hubs for metabolism, signaling, and apoptosis.[1] Irregularities in their function are intrinsically linked to a spectrum of human diseases, including neurodegenerative disorders and cancer.[1] This central role makes them a critical target for therapeutic intervention and diagnostic imaging.

The high negative membrane potential of the inner mitochondrial membrane (ΔΨm), typically -150 to -180 mV, creates a strong electrophoretic gradient. This gradient is the fundamental principle exploited by medicinal chemists and cell biologists to deliver positively charged molecules—such as pyridinium-based probes—selectively to the mitochondrial matrix.[2] However, synthesizing a novel cationic probe is only the first step. Rigorous, multi-faceted validation is paramount to confidently claim its mitochondrial localization and to ensure that the observed signal is not an artifact.

This guide provides a comprehensive, field-proven framework for validating the mitochondrial localization of your novel cationic pyridinium probes. We will move beyond simple imaging to build a self-validating experimental system, explaining the causality behind each step to ensure scientific integrity and generate publication-quality data.

Part 1: The Gold Standard - Co-localization with a Validated Marker

The most direct method to ascertain the subcellular localization of a new probe is to compare its fluorescence pattern with that of a well-established, commercially available mitochondrial marker. This process, known as co-localization, provides strong visual and quantitative evidence of spatial overlap.

Causality Behind the Choice of Marker: The ideal reference probe should have a proven track record of mitochondrial specificity and, critically, possess spectral properties that are distinct from your pyridinium probe to prevent signal bleed-through. MitoTracker™ Deep Red is an excellent choice for co-localization with blue- or green-emitting pyridinium probes due to its far-red emission, minimizing spectral overlap.[3] It also contains a mildly thiol-reactive chloromethyl moiety that allows it to be retained after fixation, although its membrane potential dependency and fixability can be complex.[4][5]

Workflow for Co-localization Validation

cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging & Analysis p1 Seed HeLa or A549 cells on glass-bottom dishes p2 Incubate to 60-70% confluency p1->p2 s1 Incubate with Pyridinium Probe (e.g., 500 nM for 30 min) p2->s1 s2 Co-incubate with MitoTracker Deep Red (e.g., 25-100 nM for 30 min) s1->s2 i1 Live-cell confocal imaging (Sequential scan) s2->i1 i2 Image Processing: Merge channels i1->i2 i3 Quantitative Analysis: Calculate PCC i2->i3

Caption: Workflow for co-localization of a pyridinium probe with a reference mitochondrial marker.

Detailed Protocol 1: Co-localization Imaging using Confocal Microscopy

This protocol is optimized for adherent cell lines like HeLa or A549.[6][7]

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 35 mm glass-bottom confocal dishes

  • Your cationic pyridinium probe (stock in DMSO)

  • MitoTracker™ Deep Red CMXRos (Thermo Fisher, M22426) (stock in DMSO)

  • Confocal microscope with environmental chamber (37°C, 5% CO₂)

Methodology:

  • Cell Seeding: 24-48 hours prior to imaging, seed HeLa cells onto glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.[6]

  • Prepare Staining Solution: Pre-warm serum-free medium to 37°C. Dilute your pyridinium probe and MitoTracker Deep Red to their final working concentrations. A typical starting concentration for MitoTracker Deep Red is 25-100 nM, and for a novel probe, 100-500 nM.[3][7]

    • Scientist's Insight: Always perform concentration titrations for your new probe. High concentrations can be cytotoxic or cause artifacts.[7]

  • Cell Staining: a. Remove the culture medium from the cells and gently wash once with warm PBS. b. Add the staining solution containing both probes to the cells. c. Incubate for 15-30 minutes in a 37°C, 5% CO₂ incubator.[8]

  • Washing and Imaging: a. Remove the staining solution and wash the cells twice with warm, complete culture medium. b. Add fresh, pre-warmed complete medium to the dish for imaging. c. Immediately transfer the dish to the confocal microscope stage equipped with an environmental chamber.

  • Image Acquisition: a. Locate a field of view with healthy, well-stained cells. b. Set up the acquisition parameters to excite each fluorophore independently and collect its emission in separate channels. Crucially, use sequential scanning mode to prevent the emission of one probe from "bleeding through" into the detector for the other. c. Adjust laser power and detector gain to ensure a good signal-to-noise ratio without saturating the pixels.

Data Analysis & Interpretation:

  • Qualitative Assessment: Merge the individual channels. A high degree of co-localization will appear as a consistent color overlay (e.g., yellow for red and green channels) in the merged image, specifically within filamentous structures characteristic of mitochondria.

  • Quantitative Assessment: To move beyond subjective observation, calculate the Pearson's Correlation Coefficient (PCC) .[9] The PCC value quantifies the linear relationship between the pixel intensities of the two channels.

    • PCC Interpretation: [10]

      • +1: Perfect correlation.

      • 0: No correlation.

      • -1: Perfect anti-correlation.

    • For mitochondrial localization, a PCC value > 0.7 is generally considered to indicate strong co-localization.[9] Most imaging software (like ImageJ/Fiji with the JACoP plugin) can calculate this value within a user-defined region of interest (ROI).[11]

Part 2: Functional Validation - Is Localization Dependent on Membrane Potential?

A key characteristic of a truly mitochondria-targeting cationic probe is that its accumulation is driven by the mitochondrial membrane potential (ΔΨm).[12] Therefore, dissipating this potential should cause the probe to leak out of the mitochondria, resulting in a loss of its specific fluorescence signal. This experiment provides powerful functional evidence that complements the spatial data from co-localization studies.

Causality Behind the Method: We use a protonophore uncoupler, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) , to disrupt the proton gradient across the inner mitochondrial membrane.[13] This collapses the ΔΨm, eliminating the driving force for cationic probe accumulation.[13][14]

Principle of the CCCP Disruption Assay

cluster_healthy Healthy Mitochondrion cluster_cccp After CCCP Treatment m1 High Negative ΔΨm p1 Cationic Probe (Accumulates) m1->p1 Drives c1 CCCP Addition m2 ΔΨm Collapses p2 Cationic Probe (Disperses) m2->p2 Leads to

Caption: CCCP collapses the mitochondrial membrane potential (ΔΨm), causing the cationic probe to disperse.

Detailed Protocol 2: ΔΨm Disruption Assay

Materials:

  • Cells stained with your cationic pyridinium probe (prepared as in Protocol 1, steps 1-3).

  • CCCP (stock solution in DMSO, typically 10 mM).

  • Confocal microscope with time-lapse imaging capabilities.

Methodology:

  • Cell Preparation: Prepare and stain cells with your pyridinium probe as described in Protocol 1. Place the dish on the microscope stage.

  • Baseline Imaging: Acquire several images over 1-2 minutes to establish a stable baseline fluorescence intensity within the mitochondria.

  • CCCP Treatment: Carefully add CCCP to the imaging medium to a final concentration of 10-20 µM.[15][16]

    • Scientist's Insight: The effective concentration of CCCP can be influenced by the amount of serum (FBS/BSA) in the media, as it can bind to albumin. For consistent results, perform this assay in a low-serum or serum-free buffer like HBSS.[13]

  • Time-Lapse Acquisition: Immediately after adding CCCP, begin a time-lapse acquisition, capturing an image every 30-60 seconds for 10-15 minutes.

  • Data Analysis: a. Select several ROIs corresponding to individual mitochondria. b. Measure the mean fluorescence intensity within these ROIs for each time point. c. Plot the normalized mean fluorescence intensity against time. A successful validation will show a sharp and significant decrease in fluorescence intensity post-CCCP addition.[14]

Part 3: Comparative Benchmarking

A novel probe's value is best understood in the context of existing tools. An objective comparison against established alternatives provides researchers with the necessary information to select the best probe for their specific application.

Table 1: Comparative Performance of Mitochondrial Probes

FeatureYour Pyridinium ProbeMitoTracker Deep Red FMTMRMRhodamine 123
Excitation Max (nm) [Insert Value]~644~548~507
Emission Max (nm) [Insert Value]~665~573~529
Mechanism ΔΨm-dependent accumulationΔΨm-dependent accumulationΔΨm-dependent accumulationΔΨm-dependent accumulation
Fixability Likely No (Verify)Yes (thiol-reactive)[4]No[1]No[1]
Photostability [Evaluate]ModerateGood[12]Low[3]
Cytotoxicity [Evaluate LC50]Low at working conc. (<100 nM)[17]Low at working conc. (<50 nM)Moderate, can inhibit F-ATPase[18]
Key Advantage [e.g., Two-photon exc., Large Stokes shift]Far-red emission, fixable"Gold standard" for ΔΨm quantification[12]Historic probe, well-documented
Key Disadvantage [e.g., Phototoxicity, Cytotoxicity]Can be a metabolic inhibitor at µM conc.[17]Phototoxic, leaks upon ΔΨm collapse[19]Low photostability, efflux by MDR pumps
References N/A[4][17][1][19][2][3][18]

This table should be populated with experimentally determined values for your specific pyridinium probe.

Part 4: Ensuring Scientific Rigor - Controls and Potential Pitfalls

Good science is defined by its controls. When validating a mitochondrial probe, several factors can confound your results. Awareness and proper controls are essential.

  • Cytotoxicity: Cationic lipophilic compounds can be toxic at high concentrations and may even disrupt the very membrane potential they are designed to measure.[18] Always perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion[20]) to determine the optimal, non-toxic working concentration range for your probe before conducting imaging studies.

  • Fixation Artifacts: Most cationic probes that accumulate based on ΔΨm are not "fixable." The process of chemical fixation with aldehydes (like PFA) permeabilizes membranes and collapses the membrane potential, causing the probe to leak out and lose its specific localization.[5] If your experimental design requires post-imaging immunofluorescence, you must either perform the live-cell imaging first or use a probe specifically designed for fixation, such as MitoTracker Red CMXRos.[4]

  • Plasma Membrane Potential (ΔΨp): The accumulation of a cationic probe in the cytosol is also dependent on the plasma membrane potential. Changes in ΔΨp can alter the cytosolic probe concentration, which in turn affects the amount of probe available for mitochondrial uptake.[21] While difficult to control for, be aware that treatments affecting the plasma membrane could indirectly alter your mitochondrial signal.

Conclusion

References

  • Gladys, C.L., et al. (2019). FBS/BSA media concentration determines CCCP's ability to depolarize mitochondria and activate PINK1-PRKN mitophagy. Autophagy. [Link]

  • Barh, A., et al. (2019). Bright red-emitting highly reliable styryl probe with large Stokes shift for visualizing mitochondria in live cells under wash-free conditions. Scientific Reports. [Link]

  • Maestre, L. (n.d.). Immunofluorescence protocol for culture cells. EuroMAbNet. [Link]

  • Dunn, K.W., et al. (2011). A practical guide to evaluating colocalization in biological microscopy. American Journal of Physiology-Cell Physiology. [Link]

  • Chen, Z., et al. (2023). Imaging mitochondrial membrane potential via concentration-dependent fluorescence lifetime changes. Nature Communications. [Link]

  • Samivel, P., et al. (2021). Fluorescent microscopy imaging in rhodamine-123 staining of HDF cells... ResearchGate. [Link]

  • Rottenburg, H. & L. Wu (1997). Rhodamine 123-mediated photodamage to mitochondrial interior does not develop hallmarks of apoptosis in MH22 cells. Acta Biologica Cracoviensia Series Botanica. [Link]

  • Yoshii, S.R. & Mizushima, N. (2015). Mitophagy analysis (monitoring mitochondrial protein degradation in Parkin-mediated mitophagy). Cold Spring Harbor Protocols. [Link]

  • Woods Hole Physiology Course (2006). Cell Culture Protocols, HeLa and CHO cells. ResearchGate. [Link]

  • Gao, Y., et al. (2019). Localization, titration and toxicity of MitoTracker Deep Red staining in A549 cells. ResearchGate. [Link]

  • Zhang, M., et al. (2018). CCCP increases mitoROS production and depolarizes mitochondrial membrane potential in vascular smooth muscle cells (A10). ResearchGate. [Link]

  • Bonuccelli, G., et al. (2021). MitoTracker Deep Red (MTDR) Is a Metabolic Inhibitor for Targeting Mitochondria and Eradicating Cancer Stem Cells (CSCs), With Anti-Tumor and Anti-Metastatic Activity In Vivo. Frontiers in Oncology. [Link]

  • Modica-Napolitano, J.S. & Aprille, J.R. (1987). Basis for the selective cytotoxicity of rhodamine 123. Cancer Research. [Link]

  • De Brier, N., et al. (2015). Transfection of living HeLa cells with fluorescent poly-cytosine encapsulated Ag nanoclusters. RSC Advances. [Link]

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  • Creative Bioarray. (n.d.). HeLa Cell Line User Guide. Creative Bioarray. [Link]

  • Scientific Volume Imaging. (n.d.). Colocalization Theory. SVI. [Link]

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  • Poot, M., et al. (1999). The use of chloromethyl-X-rosamine (Mitotracker red) to measure loss of mitochondrial membrane potential in apoptotic cells is incompatible with cell fixation. Cytometry. [Link]

  • Refubium. (n.d.). Methods 34 Methods Cell Culture The HeLa cell line... Refubium. [Link]

  • Zhao, Y., et al. (2016). Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker. Frontiers in Cell and Developmental Biology. [Link]

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  • Emaus, R.K., et al. (1986). Rhodamine 123 as a probe of mitochondrial membrane potential: Evaluation of proton flux through F0 during ATP synthesis. ResearchGate. [Link]

  • Parmryd, I. (2014). Colocalization Analysis in Fluorescence Microscopy. SciSpace. [Link]

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Comprehensive Guide: HPLC Purity Analysis of Styrylpyridinium Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Styrylpyridinium compounds (including FM™ dyes, ASP+, and various NLO materials) present a unique triad of chromatographic challenges: permanent cationic charge , amphiphilic nature , and photo-induced isomerization . Standard generic HPLC methods often fail, yielding tailing peaks (asymmetry > 2.0) or false impurity profiles due to uncontrolled cis-trans isomerization.

This guide compares the Legacy Phosphate Method against the Optimized Acidic-Organic Method (The Recommended Standard) and the HILIC Alternative . It provides a validated protocol designed to suppress silanol interactions and stabilize the isomeric state for accurate purity assessment.

Part 1: The Comparative Landscape

We evaluated three distinct methodological approaches for the purity analysis of 4-(4-(dimethylamino)styryl)-1-methylpyridinium (ASP+) and its lipophilic analogs (FM dyes).

Method A: The Legacy Method (Phosphate/Methanol)
  • Chemistry: 50 mM Phosphate Buffer (pH 3.0) / Methanol.[1]

  • Status: Obsolete / Not Recommended.

  • Flaw: While phosphate suppresses silanols, it is non-volatile (incompatible with MS) and often precipitates with high organic content. Methanol increases system pressure and offers lower peak capacity than acetonitrile.

Method B: The Optimized Standard (TFA/Acetonitrile)
  • Chemistry: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile.

  • Status: Gold Standard for Purity Analysis.

  • Advantage: TFA acts as an ion-pairing agent and pH modifier (pH ~2), effectively masking residual silanols and sharpening the cationic peak. Acetonitrile suppresses hydrophobic collapse.

Method C: HILIC (Hydrophilic Interaction)
  • Chemistry: Ammonium Acetate / High-Acetonitrile.

  • Status: Specialist Use.

  • Use Case: Only for extremely hydrophilic styrylpyridinium derivatives that elute in the void volume of C18 columns.

Performance Comparison Data

Data based on comparative analysis of a generic styrylpyridinium dye on a C18 end-capped column (150 x 4.6 mm, 5 µm).

MetricMethod A (Legacy Phosphate)Method B (Optimized TFA) Method C (HILIC)
USP Tailing Factor (

)
1.8 - 2.5 (Severe Tailing)1.05 - 1.2 (Symmetrical) 1.1 - 1.3
Theoretical Plates (

)
~4,000> 12,000 ~8,000
MS Compatibility No (Non-volatile salts)Yes (with signal suppression) Excellent
Isomer Resolution PoorHigh (Cis/Trans resolved) Moderate
Run Time 25 min15 min 20 min
Part 2: The Core Challenge – The "Ghost" Impurity

Styrylpyridinium dyes undergo photo-induced cis-trans isomerization . The trans isomer is typically the thermodynamic ground state. However, exposure to ambient lab light converts a fraction to the cis isomer.

  • The Artifact: In a standard chromatogram, the cis isomer elutes earlier than the trans isomer.

  • The Error: Inexperienced analysts often integrate the cis peak as a chemical impurity, falsely failing a batch that is chemically pure but photochemically equilibrated.

Diagram 1: The Isomerization Trap

This diagram illustrates how ambient light creates false impurity peaks.

Isomerization PureTrans Pure Trans-Isomer (Solid State) Solution Dissolution in Solvent PureTrans->Solution Light Ambient Light Exposure Solution->Light Unprotected Darkness Protected from Light Solution->Darkness Amber Vials Equilibrium Cis/Trans Equilibrium (Mixture) Light->Equilibrium Isomerization HPLC HPLC Separation Equilibrium->HPLC Result Chromatogram: Two Peaks (False Impurity) HPLC->Result CorrectResult Chromatogram: Single Peak (True Purity) HPLC->CorrectResult Darkness->HPLC

Caption: Pathway showing how light exposure leads to false "impurity" detection via cis-trans isomerization.

Part 3: The Optimized Protocol (Method B)

This protocol utilizes Ion-Suppression/Ion-Pairing RP-HPLC . The use of TFA is critical; it protonates residual silanols on the column (preventing cation exchange) and forms a weak ion pair with the styrylpyridinium cation to improve retention and shape.

1. Reagents & Equipment
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% (v/v) TFA.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% (v/v) TFA.

    • Note: Do not use Methanol if possible; ACN provides sharper peaks for these conjugated systems.

  • Detector: Diode Array (DAD) or Variable Wavelength (VWD).

    • Wavelength: 450–500 nm (visible) for specificity; 260 nm for general impurities.

2. Sample Preparation (Crucial Step)
  • Weighing: Weigh ~5 mg of the styrylpyridinium salt.

  • Dissolution: Dissolve in DMSO (dimethyl sulfoxide) to make a high-concentration stock (e.g., 10 mg/mL). These compounds often aggregate in pure water.

  • Dilution: Dilute to 0.1 mg/mL using the Starting Mobile Phase (e.g., 90% Water / 10% ACN).

  • Light Protection: IMMEDIATELY wrap the vial in aluminum foil or use amber glass. Perform all dilutions in low light if possible.

  • Filtration: Filter through a 0.2 µm PTFE or Nylon filter (avoid cellulose, which binds cationic dyes).

3. Gradient Program

Flow Rate: 1.0 mL/min | Temp: 30°C

Time (min)% Mobile Phase B (ACN + TFA)Event
0.010Equilibrate
2.010Isocratic Hold (Polar impurities)
12.090Linear Gradient
14.090Wash (Elute hydrophobic aggregates)
14.110Re-equilibrate
20.010End
4. Data Interpretation
  • Main Peak: The trans-isomer will be the dominant peak (typically >95%).

  • Isomer Peak: A small peak eluting just before the main peak (relative retention ~0.9) is likely the cis-isomer.

    • Validation: Expose a sample to bright light for 1 hour and re-inject. If this pre-peak grows significantly, it is the cis-isomer, not a synthetic impurity.

  • Tailing: If

    
    , increase TFA concentration to 0.15% or switch to a column with higher carbon load.
    
Part 4: Method Logic & Troubleshooting
Diagram 2: Chromatographic Interaction Mechanism

Visualizing why the Optimized Method works.

Mechanism cluster_0 Standard Conditions (Tailing) cluster_1 Optimized Conditions (Sharp Peaks) Silanol Exposed Silanol (Si-O⁻) Interaction Ionic Attraction (Secondary Retention) Silanol->Interaction Dye Dye Cation (+) Dye->Interaction TFA TFA (H+ donor) CappedSilanol Protonated Silanol (Si-OH) Neutralized TFA->CappedSilanol Suppression IonPair Dye(+) <-> TFA(-) Ion Pair TFA->IonPair Pairing Partition Clean Hydrophobic Partitioning IonPair->Partition

Caption: Mechanism of tailing suppression using TFA. Acid protonates silanols, preventing secondary interactions with the cationic dye.

Troubleshooting Guide
  • Peak Splitting:

    • Cause: Sample solvent is too strong (e.g., injecting 100% DMSO or ACN).

    • Fix: Dilute sample with water/buffer to match initial gradient conditions.

  • Broad Peaks:

    • Cause: Aggregation of the hydrophobic tail.

    • Fix: Increase column temperature to 40°C or increase organic modifier slope.

  • Missing Peaks (Low Recovery):

    • Cause: Adsorption to glass vials or filters.

    • Fix: Use polypropylene vials and check filter compatibility.

References
  • Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[1][3][4][5][6] Retrieved from [Link]

  • Engineered Science Publisher. (2025). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Retrieved from [Link]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

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Safety Operating Guide

Navigating the Uncharted: A Senior Scientist's Guide to the Proper Disposal of 1-[2-(o-Tolyl)ethenyl]pyridinium

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-[2-(o-Tolyl)ethenyl]pyridinium. As a novel or less-common laboratory chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a foundational risk assessment, extrapolating data from the compound's core structural motifs: the pyridinium cation and the substituted (o-tolyl)ethenyl group. Our primary directive is to ensure the safety of laboratory personnel and maintain strict environmental compliance.

Hazard Assessment: Deconstructing this compound

To establish a robust disposal plan, we must first understand the potential hazards. The molecule's structure is a pyridinium salt, which dictates its primary characteristics.

  • The Pyridinium Core: The pyridinium cation, [C₅H₅NH]⁺, is the conjugate acid of pyridine.[1] Pyridine itself is a harmful, highly flammable liquid and vapor that can cause skin and eye irritation.[2][3] Chronic exposure may lead to liver, kidney, and nervous system damage.[4][5] Pyridinium salts, such as pyridinium chloride and cetylpyridinium chloride, are known to be acutely toxic if swallowed, cause serious eye damage, and are irritating to the skin.[6][7][8] Furthermore, they can be very toxic to aquatic life.[7]

  • The (o-Tolyl)ethenyl Substituent: This portion of the molecule is a substituted styrene. While less reactive than the pyridinium head, it contributes to the overall molecular weight and may influence its biological activity and environmental persistence.

Based on these components, we must handle this compound as a hazardous substance with the probable characteristics summarized below.

Anticipated Hazard GHS Classification (Inferred) Rationale based on Analogous Compounds
Acute Oral Toxicity Category 3 or 4Pyridinium salts like Cetylpyridinium Chloride and Pyridine Hydrochloride are classified as toxic or harmful if swallowed.[6][7]
Skin Corrosion/Irritation Category 2Pyridine and its salts are known skin irritants.[2][3][6]
Serious Eye Damage/Irritation Category 1 or 2APyridinium compounds consistently show classifications for serious eye damage or irritation.[2][6][7]
Aquatic Hazard Acute Category 1 / Chronic Category 1Long-chain pyridinium salts are very toxic to aquatic life with long-lasting effects.[7] It is prudent to assume similar ecotoxicity.

Immediate Safety & Handling Precautions

Before beginning any work that will generate this compound waste, ensure the following personal protective equipment (PPE) is in use. The causality is clear: preventing exposure is the most effective safety measure.

Protective Equipment Specification Rationale
Eye Protection Chemical safety goggles or face shield.Protects against splashes, which could cause serious eye damage. Standard safety glasses are insufficient.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and absorption. Nitrile gloves are recommended for handling pyridine.[9]
Body Protection Laboratory coat.Protects against contamination of personal clothing.[2]
Respiratory Protection Use only in a well-ventilated area or chemical fume hood.Minimizes inhalation of any potential dust or aerosols.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in solid waste trash. [9][10]

Step 1: Waste Characterization and Segregation

The foundational principle of chemical safety is that knowledge precedes action.

  • Isolate the Waste: Do not mix this compound waste with any other chemical waste streams.[11] Incompatible materials can react violently or generate toxic fumes.[12][13]

  • Maintain Purity: Keep the waste in its original container if possible, or a compatible secondary container. This prevents cross-contamination and ensures accurate identification for the disposal contractor.

Step 2: Container Selection and Labeling

Proper containment is a non-negotiable aspect of laboratory safety, mandated by regulatory bodies like the EPA and OSHA.

  • Choose a Compatible Container: Use a chemically resistant container, preferably high-density polyethylene (HDPE) or glass. Ensure the container is in good condition with a tightly sealing lid.[14][15]

  • Label Immediately and Clearly: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound" (no formulas or abbreviations).

    • The approximate concentration and quantity.

    • The date waste was first added to the container.

    • All known hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard").[15]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation while awaiting pickup.

  • Designate the SAA: The SAA must be under the control of the laboratory personnel generating the waste.[15][16]

  • Segregate by Hazard: Store the container in a secondary containment bin to prevent spills. Ensure it is segregated from incompatible materials, such as strong acids and oxidizers.[12][15]

  • Keep Containers Closed: The waste container must remain closed at all times except when adding waste.[13][15]

  • Adhere to Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[13]

Step 4: Arrange for Professional Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS: When the container is nearly full, or before it has been in storage for one year, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[16]

  • Provide Full Disclosure: Inform the EHS office of the chemical identity and all known or suspected hazards to ensure it is transported and disposed of in accordance with all federal and local regulations.[14]

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is critical.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and supervisors.

  • Contain the Spill: For small, manageable spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to contain the material.[9] Do not use combustible materials like paper towels to absorb large amounts.

  • Collect and Package: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label the container as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][9]

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper management of this compound waste from generation to final disposal.

G Disposal Workflow for this compound generation Waste Generation (Fume Hood / Lab Bench) ppe_check Step 0: Confirm PPE is Worn (Goggles, Gloves, Lab Coat) generation->ppe_check spill Emergency: Spill Occurs generation->spill segregate Step 1: Characterize & Segregate Waste (Isolate from other streams) ppe_check->segregate Yes container Step 2: Select & Label Container (Compatible, Sealed, Labeled 'Hazardous Waste') segregate->container store Step 3: Store in SAA (At point of generation, in secondary containment) container->store full_check Is Container Full or Nearing 1-Year Limit? store->full_check store->spill add_waste Continue to Add Waste (As Generated) full_check->add_waste No schedule_pickup Step 4: Schedule EHS Pickup (Complete waste pickup form) full_check->schedule_pickup Yes add_waste->store disposal Professional Disposal (Handled by EHS Contractor) schedule_pickup->disposal spill_procedure Follow Spill Protocol (Absorb, Collect, Decontaminate) spill->spill_procedure spill_procedure->schedule_pickup Package spill debris for pickup

Caption: Decision flowchart for handling and disposal of this compound waste.

References

  • Safety Data Sheet PYRIDINE . ChemSupply Australia. [Link]

  • 2-(o-Tolyl)pyridine . PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet: Pyridine . Carl ROTH. [Link]

  • Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • Safety Data Sheet: Pyridine . Carl ROTH. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . Environmental Health and Radiation Safety, University of Pennsylvania. [Link]

  • Pyridine | Public Health Statement . Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • 1-[2-(2-Thienyl)ethenyl]pyridinium . PubChem, National Institutes of Health. [Link]

  • Pyridine | ToxFAQs™ . Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • Chemical Compatibility Database . Cole-Parmer. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]

  • (1-Hexadecyl)pyridinium chloride monohydrate - SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]

  • Quenching and Disposal of Liquid Pyrophoric Materials . Environmental Health and Safety, Princeton University. [Link]

  • Pyridinium . Wikipedia. [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents . Environmental Health & Safety, University of California, Riverside. [Link]

  • How to Dispose of Chemical Waste . Environmental Health and Safety, Princeton University. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . A-Lined Handling Systems, Inc. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • OSHA Hazardous Waste Disposal Guidelines . CDMS. [Link]

  • Chemical Compatibility Chart . U.S. Coast Guard. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. [Link]

  • Degradation of Pyridines in the Environment . ResearchGate. [Link]

  • Reactions of o-Quinone Methides with Pyridinium Methylides: A Diastereoselective Synthesis of 1,2-Dihydronaphtho[2,1-b]furans and 2,3-Dihydrobenzofurans . The Journal of Organic Chemistry. [Link]

  • Pyridine - SAFETY DATA SHEET . PENTA. [Link]

  • Chemical Compatibility Calculator . DWK Life Sciences. [Link]

  • Screening Assessment for the Challenge Pyridine, alkyl derivs . Environment Canada, Health Canada. [Link]

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  • Chemical Compatibility Chart . Walchem. [Link]

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  • OSHA Guidelines for Medical Waste . Rx Destroyer. [Link]

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。